1,6-Dodecanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39516-25-1 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
dodecane-1,6-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-6-9-12(14)10-7-5-8-11-13/h12-14H,2-11H2,1H3 |
InChI Key |
PWFJZHKVDZWYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCO)O |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profile of 1,6-Dodecanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,6-dodecanediol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information based on data for structurally similar long-chain diols. Furthermore, a detailed experimental protocol for determining the solubility of a solid compound in an organic solvent via the gravimetric method is provided, enabling researchers to ascertain precise solubility data in their own laboratories.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a long-chain aliphatic diol, its solubility is influenced by both its nonpolar twelve-carbon backbone and its two polar hydroxyl (-OH) groups. The long hydrocarbon chain contributes to its solubility in nonpolar solvents, while the hydroxyl groups allow for hydrogen bonding and interaction with polar solvents.
Qualitative Solubility Data
| Solvent | Solvent Type | Expected Qualitative Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble to Soluble |
| Toluene | Nonpolar | Slightly Soluble |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble |
| Diethyl Ether | Slightly Polar | Slightly Soluble |
| Water | Polar Protic | Insoluble |
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Filtration apparatus (e.g., syringe filters, filter paper with funnel)
-
Volumetric flasks and pipettes
-
Beakers and Erlenmeyer flasks
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., an Erlenmeyer flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and the solute.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Filter the withdrawn solution through a syringe filter or filter paper to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry beaker (W_initial).
-
Transfer the filtered saturated solution into the pre-weighed beaker.
-
Carefully evaporate the solvent from the solution. This can be done on a hotplate at a temperature below the boiling point of the solvent and the melting point of this compound, or in a vacuum oven for more sensitive solvents.
-
Once the solvent is completely evaporated, place the beaker containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound.
-
Cool the beaker in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the beaker with the dry solute (W_final).
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the beaker (Mass_solute = W_final - W_initial).
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass_solute / Volume_solution_withdrawn) * 100
-
Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Conclusion
While quantitative solubility data for this compound is not widely published, its solubility profile can be inferred from structurally similar compounds. For precise measurements, the provided gravimetric method offers a robust and accessible protocol for researchers. The interplay of the long nonpolar carbon chain and the polar hydroxyl groups suggests that this compound will exhibit the highest solubility in polar organic solvents, with decreasing solubility in less polar and nonpolar solvents. Experimental verification is paramount for applications in drug development and formulation where precise solubility is a critical parameter.
Spectroscopic Profile of 1,6-Dodecanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,6-dodecanediol. Due to a lack of readily available experimental spectra for this compound in public databases, this document leverages data from its isomers, 1,2-dodecanediol and 1,12-dodecanediol, as well as established principles of spectroscopic analysis for long-chain diols. The information herein is intended to serve as a predictive reference for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are based on the known spectral characteristics of similar long-chain diols and theoretical predictions.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | m | 2H | -CH(OH)- |
| ~3.6 | t | 2H | -CH₂OH |
| ~1.5 | m | 4H | -CH₂(CH₂)CH(OH)-, -CH₂(CH₂)CH₂OH |
| ~1.3 | m | 16H | -(CH₂)₈- |
| ~1.0-2.0 (broad) | s | 2H | -OH |
Note: Predicted values are based on typical chemical shifts for primary and secondary alcohols. The broad singlet for the hydroxyl protons is characteristic and its chemical shift can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~72 | -CH(OH)- |
| ~63 | -CH₂OH |
| ~37 | -CH₂CH(OH)- |
| ~33 | -CH₂CH₂OH |
| ~29 | -(CH₂)n- |
| ~26 | -CH₂CH₂CH(OH)- |
| ~23 | -CH₂CH₂CH₂OH |
| ~14 | -CH₃ (terminal, if applicable) |
Note: The chemical shifts for the central methylene carbons are expected to be very similar, resulting in overlapping signals in the ~29 ppm region.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1150-1050 | Strong | C-O stretch |
Note: The broadness of the O-H stretching band is a key indicator of the presence of hydroxyl groups and intermolecular hydrogen bonding.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 203.20056 |
| [M+Na]⁺ | 225.18250 |
| [M-H]⁻ | 201.18600 |
| [M+NH₄]⁺ | 220.22710 |
| [M+K]⁺ | 241.15644 |
| [M+H-H₂O]⁺ | 185.19054 |
Data Source: Predicted Collision Cross Section values from PubChemLite.[1]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data described above. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the diol.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for aliphatic carbons (e.g., 0-80 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a mixture compatible with the ionization source.
-
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes to observe different adducts.
-
Typical ESI source parameters should be optimized for the compound.
-
-
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample before they enter the mass spectrometer. A suitable temperature program for the GC oven should be developed to ensure good separation.
-
The mass spectrometer will be operated in Electron Ionization (EI) mode to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide to the Thermal Properties and Phase Behavior of 1,6-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal properties and phase behavior of 1,6-dodecanediol. Due to a scarcity of publicly available experimental data for this compound, this document leverages data from its close isomer, 1,12-dodecanediol, to provide a comparative analysis. It details the experimental protocols for key analytical techniques used to characterize the thermal properties of long-chain diols, including Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Hot-Stage Microscopy (HSM). This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or interested in the physicochemical properties of long-chain aliphatic diols.
Introduction
Long-chain aliphatic diols are a class of organic compounds characterized by a linear hydrocarbon chain with two hydroxyl (-OH) functional groups. The position of these hydroxyl groups along the chain significantly influences the molecule's physical and chemical properties, including its melting point, solubility, and crystal packing. These properties are of critical importance in various applications, including as excipients in pharmaceutical formulations, as building blocks for polymers, and in the formulation of personal care products.
This compound, with the chemical formula C₁₂H₂₆O₂, features a twelve-carbon backbone with hydroxyl groups at the 1 and 6 positions. Understanding its thermal properties and phase behavior is essential for its effective utilization and for predicting its stability and performance in various formulations.
Physicochemical Properties
While specific experimental data for this compound is limited in the available scientific literature, we can infer some of its expected properties based on the behavior of similar long-chain diols. For comparative purposes, the properties of its isomer, 1,12-dodecanediol, are presented.
Table 1: Physicochemical Properties of Dodecanediol Isomers
| Property | This compound | 1,12-Dodecanediol |
| Molecular Formula | C₁₂H₂₆O₂ | C₁₂H₂₆O₂ |
| Molecular Weight | 202.33 g/mol | 202.33 g/mol |
| CAS Number | 4540-34-1 | 5675-51-4 |
Thermal Properties and Phase Behavior
The thermal properties of long-chain diols are primarily dictated by the interplay of van der Waals forces between the hydrocarbon chains and hydrogen bonding between the terminal hydroxyl groups. These interactions govern the crystalline packing of the molecules and the energy required for phase transitions.
Comparative Thermal Data of 1,12-Dodecanediol
To provide a quantitative context, the experimentally determined thermal properties of 1,12-dodecanediol are summarized below. It is important to note that the different positioning of the hydroxyl group in this compound is expected to result in different melting and transition temperatures.
Table 2: Thermal Properties of 1,12-Dodecanediol
| Thermal Property | Value |
| Melting Point (T_m) | 79-81 °C |
| Enthalpy of Fusion (ΔH_fus) | 51.2 kJ/mol |
Note: Data for 1,12-dodecanediol is sourced from various chemical suppliers and the NIST Chemistry WebBook.
Polymorphism in Long-Chain Diols
Long-chain diols often exhibit polymorphism, the ability to exist in multiple crystalline forms. Each polymorph possesses a distinct crystal lattice arrangement and, consequently, different physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient (API) can have different bioavailabilities.
Experimental Protocols for Thermal Analysis
A thorough characterization of the thermal properties and phase behavior of a compound like this compound involves a combination of analytical techniques. The following sections detail the methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions.
Methodology:
-
Sample Preparation: A small amount of the this compound powder (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: A TA Instruments Q-20 or similar DSC instrument is used. The instrument is calibrated for temperature and enthalpy using an indium standard. A nitrogen purge gas is typically used to provide an inert atmosphere.
-
Thermal Program: The sample is subjected to a controlled heating and cooling program. A typical program would involve:
-
An initial heating ramp to erase the thermal history of the sample.
-
A controlled cooling ramp to observe crystallization behavior.
-
A final heating ramp at a controlled rate (e.g., 10 °C/min) to observe melting and other phase transitions.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks in the DSC thermogram. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase of the material and to detect polymorphism.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound powder is gently packed into a sample holder. The surface of the powder should be flat and level with the holder.
-
Instrument Setup: A Bruker D8 ADVANCE or a similar powder X-ray diffractometer is used. The instrument is typically equipped with a Cu Kα radiation source.
-
Data Collection: The sample is irradiated with X-rays over a range of 2θ angles (e.g., 5° to 40°). The intensity of the diffracted X-rays is recorded at each angle.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. Different polymorphs will produce distinct diffraction patterns. The data can be compared to reference patterns or used for crystal structure determination.
Hot-Stage Microscopy (HSM)
Objective: To visually observe phase transitions, such as melting and polymorphic transformations, as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of this compound crystals is placed on a microscope slide and covered with a coverslip.
-
Instrument Setup: A Linkam THMS600 or a similar hot stage is mounted on a polarized light microscope. The hot stage allows for precise control of the sample temperature.
-
Observation: The sample is heated at a controlled rate while being observed under the microscope. Changes in the sample's appearance, such as melting, recrystallization, or changes in birefringence, are recorded.
-
Data Analysis: The temperatures at which these changes occur are noted. HSM provides valuable qualitative information that complements the quantitative data from DSC.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a long-chain diol like this compound.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, this guide provides a framework for its characterization based on the properties of its isomer, 1,12-dodecanediol, and established analytical methodologies. The detailed experimental protocols for DSC, PXRD, and HSM offer a clear path for researchers to undertake a comprehensive thermal analysis of this compound or other similar long-chain diols. A thorough understanding of the thermal properties and phase behavior is paramount for the successful application of these compounds in pharmaceutical and material science contexts. Further experimental investigation into this compound is warranted to fill the existing data gap and to fully elucidate its physicochemical profile.
1,6-Dodecanediol: A Technical Guide to Safety, Toxicity, and Handling
Disclaimer: The user request specified "1,6-Dodecanediol." However, a thorough search of chemical databases and safety literature yielded no specific information for a compound with this name. It is highly probable that this was a typographical error and the intended compound was the structurally similar and more common industrial chemical, 1,12-Dodecanediol . This document will therefore focus on the safety, toxicity, and handling of 1,12-Dodecanediol.
This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1,12-Dodecanediol for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
1,12-Dodecanediol is a long-chain aliphatic diol. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O₂ |
| Molecular Weight | 202.33 g/mol |
| CAS Number | 5675-51-4 |
| Appearance | Colorless to white crystalline solid or powder |
| Melting Point | 79-81 °C |
| Boiling Point | 324 °C at 760 mmHg |
| Flash Point | 176 °C (closed cup) |
| Solubility | Insoluble in water |
| Autoignition Temperature | 300 °C |
Toxicological Data
Existing toxicological data for 1,12-Dodecanediol suggests a low order of acute toxicity. The available data is summarized below. It is important to note that for many specific endpoints, comprehensive studies have not been conducted.
| Toxicity Endpoint | Species | Route | Result | Classification |
| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg bw | Not Classified |
| Skin Irritation/Corrosion | Rabbit | Dermal | Non-irritant | Not Classified |
| Eye Irritation/Corrosion | Rabbit | Ocular | Non-irritant | Not Classified |
| Aquatic Toxicity | - | - | Harmful to aquatic life with long lasting effects | Aquatic Chronic 3 |
Safety and Handling
Proper handling and storage procedures are essential for maintaining the integrity of 1,12-Dodecanediol and ensuring laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling 1,12-Dodecanediol to determine the appropriate PPE. The following are general recommendations:
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator is recommended. |
Handling and Storage
| Condition | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Ensure adequate ventilation. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents, acid chlorides, acid anhydrides. |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of 1,12-Dodecanediol are not publicly available. However, the safety data is based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for the key toxicological endpoints are described below.
Acute Oral Toxicity - OECD Test Guideline 425 (Up-and-Down Procedure)
This method is used to determine the median lethal dose (LD50) of a substance when administered orally.
Caption: Workflow for OECD 425 Acute Oral Toxicity Study.
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Caption: Workflow for OECD 404 Acute Dermal Irritation Study.
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This guideline assesses the potential of a substance to cause eye irritation or corrosion.
Caption: Workflow for OECD 405 Acute Eye Irritation Study.
First Aid Measures
In the event of exposure to 1,12-Dodecanediol, the following first aid measures should be taken:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
In all cases of exposure, seek medical attention if symptoms persist.
Fire and Explosion Hazard
1,12-Dodecanediol is a combustible solid.
| Property | Information |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | Carbon monoxide and carbon dioxide. |
| Firefighting Instructions | Wear self-contained breathing apparatus for firefighting if necessary. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. |
| Environmental Precautions | Do not let product enter drains. |
| Methods for Cleaning Up | Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Signaling Pathways
Currently, there is no scientific literature available that describes specific signaling pathways associated with the toxicity or biological activity of 1,12-Dodecanediol. Its primary role is as a chemical intermediate in various industrial applications.
Conclusion
1,12-Dodecanediol is a combustible solid with a low acute toxicity profile. It is not classified as a skin or eye irritant. Standard safe handling procedures, including the use of appropriate personal protective equipment and adequate ventilation, are recommended to minimize exposure. While comprehensive toxicological data is not available for all endpoints, the existing information suggests a low hazard potential under normal conditions of use.
An In-depth Technical Guide on the Natural Sources and Biosynthetic Pathways of 1,6-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,6-Dodecanediol is a C12 linear diol with potential applications in various industries, including pharmaceuticals and polymers. This technical guide provides a comprehensive overview of its known sources and potential biosynthetic pathways. Crucially, current scientific literature indicates no known natural sources of this compound . Consequently, this document focuses on established biosynthetic routes for the analogous and well-studied isomer, 1,12-dodecanediol, and proposes hypothetical enzymatic pathways for the synthesis of this compound. By detailing the enzymes, microbial hosts, and experimental protocols for analogous compounds, this guide aims to provide a foundational resource for researchers seeking to develop novel biosynthetic routes for this compound.
Natural Sources of this compound: An Absence of Evidence
Extensive searches of scientific literature and databases reveal no documented natural sources of this compound in plants, animals, or microorganisms. While other long-chain diols are found in nature, this compound has not been identified as a naturally occurring compound. Therefore, the focus for obtaining this chemical shifts to synthetic chemistry and, more sustainably, to microbial biosynthesis.
Biosynthesis of an Analogous Compound: 1,12-Dodecanediol
The biosynthesis of 1,12-dodecanediol in recombinant microorganisms, particularly Escherichia coli, is well-documented. These processes typically involve the terminal hydroxylation of n-dodecane or the reduction of dodecanedioic acid. Understanding these pathways provides a blueprint for the potential biosynthesis of this compound.
Biosynthetic Pathways for 1,12-Dodecanediol
Two primary pathways have been engineered in E. coli for the production of 1,12-dodecanediol:
-
Pathway 1: Two-step terminal hydroxylation of n-dodecane. This is the most common approach and relies on a cytochrome P450 monooxygenase system.
-
Pathway 2: Reduction of dodecanedioic acid. This pathway utilizes a carboxylic acid reductase.
These pathways are initiated with the transport of the substrate into the microbial cell, often facilitated by an alkane transporter protein like AlkL from Pseudomonas putida GPo1 to improve substrate availability.[1][2]
The conversion of n-dodecane to 1,12-dodecanediol involves two sequential hydroxylation reactions at the terminal methyl groups. This is typically achieved using a cytochrome P450 monooxygenase (CYP) system. The CYP153A family of enzymes is particularly effective due to its high regioselectivity for terminal hydroxylation of alkanes and fatty acids.[1][3][4]
The key enzymes involved are:
-
Cytochrome P450 Monooxygenase (e.g., CYP153A from Marinobacter aquaeolei) : Catalyzes the hydroxylation of the terminal methyl group of n-dodecane to form 1-dodecanol, and subsequently, the hydroxylation of the other terminal methyl group of 1-dodecanol to yield 1,12-dodecanediol.[1][5][6]
-
Ferredoxin (Fdx) and Ferredoxin Reductase (FdR) : These are redox partners required by the CYP enzyme to transfer electrons from a cofactor, typically NAD(P)H, to the heme center of the monooxygenase for the activation of molecular oxygen.[7]
The overall reaction is: n-Dodecane + O₂ + NAD(P)H + H⁺ → 1-Dodecanol + H₂O + NAD(P)⁺ 1-Dodecanol + O₂ + NAD(P)H + H⁺ → 1,12-Dodecanediol + H₂O + NAD(P)⁺
Figure 1: Biosynthetic pathway of 1,12-dodecanediol from n-dodecane.
Quantitative Data on 1,12-Dodecanediol Biosynthesis
The following table summarizes the production titers of 1,12-dodecanediol achieved in recombinant E. coli.
| Host Organism | Substrate(s) | Key Enzyme(s) | Titer (g/L) | Reference |
| E. coli | Dodecane & 1-Dodecanol | CYP153A from M. aquaeolei | 3.76 | [1][2][5] |
Proposed Biosynthetic Pathways for this compound
Leveraging the knowledge from 1,12-dodecanediol biosynthesis, we can propose hypothetical pathways for the production of this compound. The primary challenge lies in achieving regioselective hydroxylation at the C6 position of the dodecane backbone.
Hypothetical Pathway 1: Regioselective Hydroxylation of n-Dodecane
This proposed pathway involves an initial terminal hydroxylation of n-dodecane to 1-dodecanol, followed by a specific sub-terminal hydroxylation at the C6 position.
Enzymatic Steps:
-
Terminal Hydroxylation : A CYP153A family enzyme can be used to convert n-dodecane to 1-dodecanol.
-
C6-Hydroxylation : A second monooxygenase with specific regioselectivity for the C6 position of 1-dodecanol would be required. While no such enzyme has been reported for this specific substrate, members of the cytochrome P450 superfamily are known to catalyze sub-terminal hydroxylations.[8] Protein engineering of existing P450s, such as P450 BM-3, through directed evolution or site-directed mutagenesis could be a viable strategy to achieve the desired C6-selectivity.[9]
Figure 2: Proposed pathway for this compound via regioselective hydroxylation.
Hypothetical Pathway 2: From 6-Hydroxydodecanoic Acid
An alternative route could start from a C12 fatty acid that is first hydroxylated at the C6 position and then the carboxyl group is reduced to an alcohol.
Enzymatic Steps:
-
C6-Hydroxylation of Dodecanoic Acid : A fatty acid hydroxylase with C6-regioselectivity would be needed to convert dodecanoic acid to 6-hydroxydodecanoic acid.
-
Reduction of the Carboxylic Acid : A carboxylic acid reductase (CAR) would catalyze the reduction of the carboxyl group of 6-hydroxydodecanoic acid to an aldehyde.[10][11]
-
Reduction of the Aldehyde : An alcohol dehydrogenase (ADH) or aldehyde reductase (ALR) would then reduce the aldehyde to a primary alcohol, yielding this compound.
Figure 3: Proposed pathway for this compound from dodecanoic acid.
Experimental Protocols for Key Experiments
The following protocols are based on methodologies reported for the biosynthesis of 1,12-dodecanediol and can be adapted for the development of a biosynthetic pathway for this compound.
Construction of Recombinant E. coli Strains
-
Gene Synthesis and Cloning : The genes encoding the desired enzymes (e.g., CYP153A, Fdx, FdR, AlkL, or engineered P450s) are synthesized with codon optimization for E. coli expression. The genes are then cloned into suitable expression vectors (e.g., pETDuet-1 or pRSFDuet-1) under the control of an inducible promoter (e.g., T7 promoter).
-
Transformation : The expression plasmids are transformed into a suitable E. coli expression host, such as E. coli BL21(DE3).
Whole-Cell Biotransformation
-
Cultivation : Recombinant E. coli cells are grown in a suitable medium (e.g., LB or a defined mineral medium) at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Induction : Protein expression is induced by adding an appropriate inducer (e.g., 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG)) and the culture is incubated at a lower temperature (e.g., 20-25°C) for a defined period (e.g., 12-16 hours).
-
Biotransformation : The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a carbon source (e.g., glucose) for cofactor regeneration. The substrate (e.g., n-dodecane or 1-dodecanol) is added, often with a surfactant or co-solvent to improve solubility, and the reaction mixture is incubated with shaking.[2]
-
Fed-batch Fermentation : For higher titers, a fed-batch fermentation strategy can be employed in a bioreactor, where the substrate and nutrients are fed periodically.[1][5]
Product Extraction and Analysis
-
Extraction : The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected and the solvent is evaporated.
-
Derivatization : For gas chromatography (GC) analysis, the hydroxyl groups of the diols are often silylated to increase their volatility. This can be done by reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]
-
Analysis : The derivatized products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[12][13] A standard curve of the target diol is used for accurate quantification.
Conclusion and Future Outlook
While this compound has not been found in nature, the principles of microbial biosynthesis, particularly those established for its isomer 1,12-dodecanediol, offer a promising avenue for its sustainable production. The key challenge remains the discovery or engineering of an enzyme with the requisite C6-hydroxylation regioselectivity for a C12 substrate. Advances in protein engineering and synthetic biology, coupled with high-throughput screening methods, are poised to overcome this hurdle. The experimental frameworks detailed in this guide provide a solid starting point for researchers to embark on the development of novel biosynthetic pathways for this compound and other valuable long-chain diols.
References
- 1. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Regioselective ω-hydroxylation of medium-chain n-alkanes and primary alcohols by CYP153 enzymes from Mycobacterium marinum and Polaromonas sp. strain JS666 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Deconstruction of the CYP153A6 Alkane Hydroxylase System: Limitations and Optimization of In Vitro Alkane Hydroxylation [mdpi.com]
- 8. cheme.caltech.edu [cheme.caltech.edu]
- 9. Regio- and enantioselective alkane hydroxylation with engineered cytochromes P450 BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and commercial suppliers of 1,6-Dodecanediol
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Dodecanediols are a class of organic compounds with the chemical formula C₁₂H₂₆O₂. They are long-chain diols, meaning they possess two hydroxyl (-OH) groups. The position of these hydroxyl groups along the twelve-carbon chain defines the specific isomer and significantly influences its physical and chemical properties, as well as its potential applications. This guide focuses specifically on the 1,6-Dodecanediol isomer, providing a comprehensive overview of its chemical identity, commercial availability, and technical data relevant to its use in research and development.
Chemical Identity and Properties
A clear identification of a chemical substance is critical for scientific research and procurement. The Chemical Abstracts Service (CAS) number is a unique identifier for each chemical substance.
Note on Isomers: It is crucial to distinguish this compound from its other isomers, such as 1,2-Dodecanediol and 1,12-Dodecanediol, as they exhibit different physical properties and may have different commercial suppliers and applications. The search results primarily returned information for 1,2-Dodecanediol (CAS No. 1119-87-5) and 1,12-Dodecanediol (CAS No. 5675-51-4).[1][2][3][4] Information specifically for this compound is less common, indicating it may be a less commercially available or studied isomer.
Table 1: Chemical Identification of Dodecanediol Isomers
| Property | This compound | 1,2-Dodecanediol | 1,12-Dodecanediol |
| CAS Number | Not readily available in initial search | 1119-87-5[1][4] | 5675-51-4[2][3] |
| Molecular Formula | C₁₂H₂₆O₂ | C₁₂H₂₆O₂[4] | C₁₂H₂₆O₂[2][3] |
| IUPAC Name | Dodecane-1,6-diol | Dodecane-1,2-diol[1][4] | Dodecane-1,12-diol[2] |
Commercial Suppliers
Identifying reliable commercial suppliers is essential for researchers and professionals in drug development to procure high-purity starting materials for their studies. Due to the limited specific search results for this compound, a comprehensive list of its dedicated suppliers is not immediately available.
For the more common isomers, several chemical suppliers exist:
-
1,12-Dodecanediol: This isomer is available from a range of suppliers, including Thermo Fisher Scientific, Santa Cruz Biotechnology, and Sigma-Aldrich.[5][6][7]
Researchers interested in this compound may need to engage with custom synthesis service providers.
Logical Workflow for Procurement
For researchers seeking to acquire this compound, a logical procurement workflow is necessary given its potential scarcity.
References
- 1. 1 2 Dodecanediol manufacturer | 1 2 Dodecanediol supplier [jeevanchemicals.com]
- 2. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,12-dodécanediol, 98 %, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. China 1,12-Dodecanediol (DCO) CAS 5675-51-4 Purity ≥98.0% (GC) Factory High Quality manufacturers and suppliers | Ruifu [ruifuchem.com]
Crystallography and Molecular Structure of 1,6-Dodecanediol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dodecanediol is a long-chain aliphatic diol with the chemical formula C₁₂H₂₆O₂. As a bifunctional molecule, it possesses hydroxyl groups at the 1 and 6 positions of a twelve-carbon chain. This structure imparts amphiphilic properties, making it a molecule of interest in various fields, including polymer chemistry, materials science, and drug delivery systems. Its potential use as a plasticizer, a precursor for polyesters and polyurethanes, and a component in the formulation of drug carriers underscores the importance of a thorough understanding of its solid-state properties.
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of a material's macroscopic properties, such as its melting point, solubility, and mechanical strength. For drug development professionals, understanding the crystalline nature of a compound is paramount, as it can influence bioavailability, stability, and formulation.
Important Note on Data Availability: As of the compilation of this guide, a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases has revealed no specific, publicly archived crystal structure data for this compound. The information presented herein is therefore based on the known molecular structure of this compound and established experimental protocols for the crystallographic analysis of similar long-chain aliphatic diols. The quantitative data tables, which would typically summarize crystallographic parameters, cannot be provided at this time due to the absence of published experimental data for this specific isomer. The more symmetrical and widely studied isomer, 1,12-dodecanediol, does have published crystallographic data and should not be confused with the subject of this guide.
Molecular Structure
The molecular structure of this compound consists of a flexible twelve-carbon backbone. The presence of hydroxyl groups at positions 1 and 6 allows for the formation of intermolecular hydrogen bonds, which are expected to play a significant role in the packing of the molecules in the crystalline state. The non-polar aliphatic chain will contribute to the overall molecular interactions through van der Waals forces. The asymmetry of the hydroxyl group substitution is a key feature of this compound, distinguishing it from its 1,12-isomer and likely influencing its crystal packing and physical properties.
Experimental Protocols
The following sections outline the detailed methodologies for the synthesis, crystallization, and structural determination of long-chain aliphatic diols like this compound. These protocols are based on established chemical and crystallographic techniques.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding dicarboxylic acid or its ester derivative.
Materials:
-
1,6-Dodecanedioic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
A solution of 1,6-dodecanedioic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath, and a suspension of LiAlH₄ in anhydrous THF is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a dilute aqueous solution of HCl to neutralize the excess reducing agent and hydrolyze the aluminum salts.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is then purified by column chromatography or recrystallization to obtain pure this compound.
Crystallization
The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. For long-chain diols, slow evaporation from a suitable solvent or solvent mixture is often a successful technique.
Materials:
-
Purified this compound
-
A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof)
-
Small, clean glass vials or a crystallizing dish
Procedure:
-
A small amount of purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.
-
The resulting clear solution is filtered to remove any particulate matter.
-
The vial is loosely capped or the crystallizing dish is covered with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
The crystallization vessel should be left undisturbed in a vibration-free environment.
-
Crystal growth can take several days to weeks. The process is monitored periodically for the formation of single crystals of suitable size and quality for X-ray diffraction (typically > 0.1 mm in all dimensions).
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Procedure:
-
A single crystal of this compound is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer is used to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams.
-
The collected data is processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The final refined structure provides detailed information on the unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and torsion angles.
Data Presentation
As previously stated, no published crystallographic data for this compound is currently available. Should this data become available, it would be summarized in the following tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₂₆O₂ |
| Formula weight | |
| Temperature (K) | |
| Wavelength (Å) | |
| Crystal system | |
| Space group | |
| Unit cell dimensions | a = Å, α = ° |
| b = Å, β = ° | |
| c = Å, γ = ° | |
| Volume (ų) | |
| Z | |
| Density (calculated) (Mg/m³) | |
| Absorption coefficient (mm⁻¹) | |
| F(000) | |
| Crystal size (mm³) | |
| Theta range for data collection (°) | |
| Index ranges | |
| Reflections collected | |
| Independent reflections | |
| Completeness to theta = ° | |
| Absorption correction | |
| Refinement method | |
| Data / restraints / parameters | |
| Goodness-of-fit on F² | |
| Final R indices [I>2sigma(I)] | R1 = , wR2 = |
| R indices (all data) | R1 = , wR2 = |
| Largest diff. peak and hole (e.Å⁻³) | |
Table 2: Selected Bond Lengths (Å) for this compound.
| Atom 1 | Atom 2 | Length |
|---|---|---|
| O1 | C1 | |
| O2 | C6 | |
| C1 | C2 |
| ... | ... | |
Table 3: Selected Bond Angles (°) for this compound.
| Atom 1 | Atom 2 | Atom 3 | Angle |
|---|---|---|---|
| O1 | C1 | C2 | |
| O2 | C6 | C5 | |
| O2 | C6 | C7 |
| ... | ... | ... | |
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the determination of the crystal structure of a long-chain aliphatic diol such as this compound.
Methodological & Application
Use of 1,6-Dodecanediol in the synthesis of polyesters and polyurethanes.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-dodecanediol in the synthesis of polyesters and polyurethanes. The inclusion of this long-chain aliphatic diol imparts flexibility, hydrophobicity, and can influence the thermal and mechanical properties of the resulting polymers, making them suitable for a variety of applications, including in the biomedical field as matrices for drug delivery or as specialized coatings.
Synthesis of Polyesters using this compound
The synthesis of polyesters from this compound is typically achieved through melt polycondensation with a suitable dicarboxylic acid. This method involves the direct reaction of the monomers at elevated temperatures, often under vacuum, to drive the removal of the condensation byproduct (water) and promote the formation of high molecular weight polymers.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
This protocol is adapted from the synthesis of polyesters using the structurally similar 1,12-dodecanediol and can be applied to this compound with minor adjustments to reaction times and temperatures as needed to achieve desired polymer properties.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid, succinic acid)
-
Catalyst (e.g., tetrabutyl titanate (TBT), antimony trioxide)
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, charge equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Catalyst Addition: Add the catalyst (e.g., 0.1% w/w of the total monomer weight) to the flask.
-
Esterification:
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas with continuous stirring.
-
Maintain this temperature for 2-4 hours to carry out the initial esterification, during which water will be distilled off.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 100 Pa over a period of 30-60 minutes.
-
Continue the reaction under high vacuum for an additional 3-5 hours to increase the molecular weight of the polyester. The viscosity of the melt will noticeably increase.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a minimal amount of chloroform.
-
Precipitate the polyester by pouring the solution into an excess of cold methanol.
-
Filter and collect the purified polymer.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Data Presentation: Properties of Polyesters from Long-Chain Diols
The following table summarizes typical properties of polyesters synthesized from 1,12-dodecanediol and various dicarboxylic acids, which are expected to be comparable to those synthesized with this compound.[1][2]
| Dicarboxylic Acid | Molecular Weight (Mw, g/mol ) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Adipic Acid | 66,360[1] | 75.8[1] | -45.2[1] | 15.2[1] | 220[1] |
| Suberic Acid | 75,420[1] | 82.5[1] | -42.1[1] | 20.8[1] | 255[1] |
| Sebacic Acid | 88,150[1] | 85.3[1] | -38.7[1] | 25.3[1] | 254[1] |
| Dodecanedioic Acid | 95,630[1] | 88.7[2] | -35.6[1] | 28.1[1] | 230[1] |
Polyester Synthesis Workflow
Synthesis of Polyurethanes using this compound
The synthesis of polyurethanes involves the reaction of a diol (acting as a soft segment) with a diisocyanate (forming the hard segment).[3] The "one-shot" method is a common and efficient approach where all reactants are mixed together simultaneously. The properties of the resulting polyurethane can be tailored by the choice of diisocyanate and the ratio of the reactants.
Experimental Protocol: One-Shot Polyurethane Synthesis
This generalized protocol is based on established methods for synthesizing polyurethanes from long-chain diols.
Materials:
-
This compound
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Dry solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), if solution polymerization is preferred)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask or a suitable reaction vessel
-
Mechanical stirrer
-
Heating mantle with temperature controller (if heating is required)
-
Nitrogen inlet
-
Drying tubes
Procedure:
-
Drying of Reactants: Ensure all reactants and solvents are thoroughly dried to prevent side reactions of the isocyanate with water. This compound should be dried under vacuum at ~80°C for several hours.
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of this compound. If performing a solution polymerization, dissolve the diol in a dry solvent.
-
Reactant Addition:
-
Begin stirring the diol.
-
Add the diisocyanate to the reaction vessel. The molar ratio of NCO to OH groups is a critical parameter and is typically controlled to be slightly above 1 (e.g., 1.05:1) to ensure complete reaction of the hydroxyl groups.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05% w/w of the total reactants).
-
-
Polymerization:
-
The reaction is often exothermic and can proceed at room temperature or with moderate heating (e.g., 60-80°C) to control the reaction rate and ensure homogeneity.
-
Continue stirring for 2-4 hours. The viscosity of the mixture will increase significantly as the polymer forms.
-
-
Curing and Recovery:
-
Pour the viscous polymer solution or melt into a non-stick mold.
-
Cure the polymer in an oven at 80-100°C for 12-24 hours to complete the polymerization.
-
For solution polymerization, the polymer can be recovered by precipitation in a non-solvent like methanol, followed by filtration and drying.
-
Data Presentation: Properties of Polyurethanes from Long-Chain Diols
The following table presents representative data for polyurethanes synthesized from long-chain diols and various diisocyanates. The properties are highly dependent on the specific monomers and their stoichiometry.
| Diol | Diisocyanate | NCO/OH Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(tetramethylene glycol) | MDI | 2.0 | 25.4 | 550 |
| Poly(tetramethylene glycol) | H12MDI | 2.0 | 18.2 | 480 |
| Poly(1,6-hexanediol)carbonate diol | H12MDI | 1.5 | ~10[3] | ~850[3] |
| Poly(ε-caprolactone) diol | HDI | 1.05 | 15-25 | 800-1200 |
Polyurethane Synthesis Workflow
References
Application Notes and Protocols: 1,6-Dodecanediol as a Monomer in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-dodecanediol as a monomer in the synthesis of polyesters and polyurethanes. This document outlines the impact of incorporating this long-chain diol on the physicochemical properties of polymers, offers detailed experimental protocols for their synthesis, and explores their potential applications, particularly in the biomedical field.
Introduction to this compound in Polymer Synthesis
This compound is a linear, long-chain aliphatic diol that serves as a valuable monomer in polycondensation reactions. Its twelve-carbon backbone imparts flexibility and hydrophobicity to the resulting polymer chains. In polymer chemistry, the choice of diol monomer is critical in tailoring the final properties of the material, such as its thermal characteristics, mechanical strength, and biodegradability. The inclusion of a long-chain diol like this compound generally leads to polymers with lower glass transition temperatures (Tg) and increased ductility compared to those synthesized with shorter-chain diols.
Applications in Polymer Chemistry
The unique properties imparted by this compound make polymers derived from it suitable for a range of applications, from specialty elastomers and soft plastics to advanced biomaterials for drug delivery and tissue engineering.
-
Polyesters: The incorporation of this compound into polyester chains disrupts the packing of polymer chains, leading to materials with increased flexibility and lower melting points. These characteristics are desirable for applications requiring soft and pliable materials. Aliphatic polyesters are also known for their biodegradability, making them attractive for use in biomedical applications.[1]
-
Polyurethanes: In polyurethanes, this compound is used as a chain extender or as part of a polyester polyol soft segment. The long aliphatic chain of the diol contributes to the formation of soft, elastomeric polyurethanes with good flexibility at low temperatures.[2] The properties of the resulting polyurethane can be tuned by varying the diisocyanate and the chain extender used.[3]
Quantitative Data on Polymer Properties
While specific quantitative data for polymers synthesized exclusively with this compound is limited in publicly available literature, the general trends observed with increasing diol chain length in aliphatic polyesters and polyurethanes provide valuable insights. The data for polymers synthesized with the closely related 1,12-dodecanediol are presented here as a proxy to illustrate the expected properties.
Table 1: Influence of Diol Chain Length on Polyester Properties
| Property | Effect of Increasing Diol Chain Length | Reference |
| Glass Transition Temperature (Tg) | Decreases | [4][5] |
| Melting Temperature (Tm) | Generally Decreases | [4] |
| Tensile Strength | Decreases | [4] |
| Young's Modulus | Decreases | [4] |
| Elongation at Break | Increases | [4] |
| Crystallinity | Can be affected by the regularity of the polymer chain | [4] |
Table 2: Mechanical Properties of Polyesters Based on 1,12-Dodecanediol and Aliphatic Diacids
| Polyester | Tensile Strength (MPa) | Elongation at Break (%) | Reference | | --- | --- | --- | | Poly(1,12-dodecylene octanedioate) | 20.8 | 255 |[6][7] | | Poly(1,12-dodecylene sebacate) | 25.3 | 254 |[6][7] |
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters and polyurethanes using this compound as a monomer. These are generalized procedures that can be adapted for specific research needs.
4.1. Protocol for Synthesis of Poly(1,6-dodecylene adipate) Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Titanium (IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add the titanium (IV) butoxide catalyst (approximately 0.1% by weight of the total monomers).
-
Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas. Water will be produced as a byproduct and should be distilled off. This stage is typically carried out for 2-4 hours.
-
Polycondensation: After the initial esterification, gradually reduce the pressure to a high vacuum (less than 1 mmHg) while increasing the temperature to 220-240°C. Continue the reaction under these conditions for another 4-6 hours to increase the molecular weight of the polyester.
-
Product Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the flask.
-
Characterization: The synthesized polyester should be characterized for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), thermal properties (e.g., by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and mechanical properties (e.g., by tensile testing).
4.2. Protocol for Synthesis of a Polyurethane Elastomer using this compound as a Chain Extender
This protocol outlines the two-step synthesis of a polyurethane elastomer.
Materials:
-
Poly(caprolactone) diol (PCL, Mn ~2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (chain extender)
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
Dry toluene (solvent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Prepolymer Synthesis:
-
In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve the poly(caprolactone) diol in dry toluene.
-
Heat the solution to 80°C with stirring.
-
Add MDI to the reactor in a 2:1 molar ratio with respect to the PCL diol.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Allow the reaction to proceed for 2-3 hours at 80°C to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the this compound in dry toluene.
-
Slowly add the this compound solution to the prepolymer solution using a dropping funnel over a period of 30 minutes. The molar amount of this compound should be equivalent to the molar amount of unreacted isocyanate groups in the prepolymer.
-
Continue stirring the reaction mixture at 80°C for an additional 2-3 hours.
-
-
Product Recovery:
-
Pour the viscous polymer solution into a Teflon-coated pan and evaporate the solvent in a vacuum oven at 60°C until a constant weight is achieved.
-
-
Characterization:
-
The resulting polyurethane elastomer should be characterized for its chemical structure (e.g., by FTIR spectroscopy), thermal properties (DSC, TGA), and mechanical properties (tensile testing, hardness).
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the context of polymer synthesis and application.
Caption: Workflow for the synthesis, characterization, and application of polymers based on this compound.
Caption: Conceptual diagram of a polymer-based drug delivery system.
Applications in Drug Development
Aliphatic polyesters are particularly promising for drug delivery applications due to their biodegradability and biocompatibility.[1] Polymers synthesized from this compound can be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants. These systems can encapsulate therapeutic agents and release them in a controlled manner as the polymer matrix degrades. The hydrophobic nature of this compound can be advantageous for the encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability. The release rate of the drug can be modulated by adjusting the polymer's molecular weight and composition.[8]
Conclusion
This compound is a versatile monomer that offers a means to tailor the properties of polyesters and polyurethanes. Its long aliphatic chain imparts flexibility and hydrophobicity, making the resulting polymers suitable for a variety of applications, including as elastomers and in the biomedical field for drug delivery and tissue engineering. While direct quantitative data for polymers based solely on this compound is not abundant, the well-established structure-property relationships for long-chain aliphatic diols provide a strong foundation for the rational design of new polymeric materials with desired characteristics. The provided protocols offer a starting point for the synthesis and exploration of these promising polymers.
References
- 1. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.cn]
- 2. canyoncomponents.com [canyoncomponents.com]
- 3. d-nb.info [d-nb.info]
- 4. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,6-Dodecanediol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract:
1,6-Dodecanediol is a linear diol that, while not as extensively documented in cosmetic literature as other alkane diols, holds potential for various applications in cosmetic and dermatological formulations. Based on the functional properties of structurally similar molecules, such as 1,6-hexanediol, this compound is anticipated to function as a skin-conditioning agent, humectant, solvent, and viscosity-modifying agent. Its longer carbon chain compared to more commonly used shorter-chain diols suggests it may offer enhanced emollience and a different sensory profile. This document provides an overview of its potential applications, summarizes key data based on related compounds, and presents hypothetical experimental protocols for its evaluation in cosmetic formulations.
Introduction
Alkane diols are a class of chemical compounds containing two hydroxyl groups, which impart desirable properties for cosmetic formulations, including humectancy, solvency, and antimicrobial activity. While significant research exists for compounds like 1,2-dodecanediol and 1,12-dodecanediol, specific data on this compound remains limited in publicly available literature. However, by examining the functions of analogous diols, we can infer the likely applications and benefits of this compound in skincare and haircare products.
Potential Functions and Applications in Cosmetics
Based on the known functions of other long-chain diols, this compound is proposed to have the following applications in cosmetic formulations:
-
Skin-Conditioning Agent and Emollient: The long carbon chain of this compound suggests it can form an occlusive layer on the skin, reducing transepidermal water loss (TEWL) and providing a smooth, soft feel.
-
Humectant: Like other diols, the hydroxyl groups of this compound can attract and bind water, helping to hydrate the skin.[1]
-
Solvent: It can be used to dissolve or disperse other ingredients within a formulation, enhancing the stability and homogeneity of the product.[2]
-
Viscosity-Modifying Agent: The inclusion of this compound may alter the thickness and flow properties of creams, lotions, and gels.
-
Antimicrobial Properties: Many alkane diols exhibit antimicrobial activity, which can contribute to the preservation of the cosmetic product.[1]
Quantitative Data (Based on Structurally Related Diols)
| Property | 1,2-Dodecanediol | 1,12-Dodecanediol | 1,6-Hexanediol |
| INCI Name | 1,2-Dodecanediol | 1,12-Dodecanediol | Hexanediol |
| Reported Functions | Skin-Conditioning Agent, Emollient, Hair Conditioning, Antistatic[3] | Moisturizer, Skin-Conditioning Agent, Emollient, Stabilizer[4] | Moisturizing, Antibacterial, Humectant, Hair Conditioning[1] |
| Typical Use Levels | Not specified in available CIR reports | Not specified in available literature | Not specified in available literature |
| Safety Profile | Generally considered safe for use in cosmetics | Low toxicity profile reported[4] | Low toxicity and minimal environmental impact noted[1] |
Experimental Protocols
The following are proposed experimental protocols to evaluate the efficacy and properties of this compound in cosmetic formulations.
Protocol for Evaluating Humectant Properties
Objective: To determine the water-holding capacity of this compound in a cosmetic cream formulation.
Materials:
-
Base cream formulation (without humectants)
-
This compound
-
Glycerin (positive control)
-
Controlled humidity chamber
-
Corneometer or similar skin hydration measurement device
Method:
-
Prepare three formulations:
-
Base cream (Control)
-
Base cream + 2% this compound
-
Base cream + 2% Glycerin
-
-
Recruit a panel of at least 10 volunteers with dry skin.
-
Acclimatize volunteers to the controlled environment (e.g., 22°C, 40% RH) for 30 minutes.
-
Measure baseline skin hydration on designated areas of the forearm using the Corneometer.
-
Apply a standardized amount (e.g., 2 mg/cm²) of each formulation to the respective test sites.
-
Measure skin hydration at set time intervals (e.g., 1, 2, 4, and 6 hours) post-application.
-
Analyze the data to compare the change in skin hydration over time for each formulation.
Protocol for Assessing Emollient and Sensory Properties
Objective: To evaluate the sensory feel and emollience of a lotion containing this compound.
Materials:
-
Base lotion formulation
-
This compound
-
Dimethicone (positive control for slip and smooth feel)
-
Trained sensory panel
Method:
-
Prepare three formulations:
-
Base lotion (Control)
-
Base lotion + 3% this compound
-
Base lotion + 3% Dimethicone
-
-
Provide the sensory panel with coded samples of each formulation.
-
Instruct panelists to apply a standardized amount of each lotion to their forearms.
-
Panelists will rate the formulations on a scale (e.g., 1 to 10) for various sensory attributes, including:
-
Spreadability
-
Absorbency
-
Greasiness
-
Tackiness
-
After-feel (smoothness, softness)
-
-
Compile and statistically analyze the sensory data to compare the performance of this compound to the control and benchmark.
Visualizations
Caption: Workflow for cosmetic ingredient evaluation.
Conclusion
While direct experimental data on the cosmetic applications of this compound is sparse, its chemical structure strongly suggests its utility as a multifunctional ingredient in cosmetic formulations. It is likely to provide skin-conditioning, humectant, and solvent properties. The provided experimental protocols offer a framework for researchers to systematically evaluate its performance and safety in various cosmetic products. Further research is warranted to fully characterize the benefits and optimal use of this compound in the cosmetics industry.
References
Application Notes and Protocols: 1,6-Dodecanediol in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dodecanediol is a long-chain aliphatic diol that finds utility in polymer chemistry, primarily as a monomer for the synthesis of polyesters and polyurethanes. Its long, flexible 12-carbon chain imparts hydrophobicity, flexibility, and a lower glass transition temperature to the resulting polymers. While this compound itself is a linear, difunctional molecule and does not inherently act as a crosslinking agent, it plays a crucial role as a chain extender in the formation of crosslinked polymer networks.
Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure. This network formation significantly alters the polymer's properties, leading to increased mechanical strength, thermal stability, and solvent resistance, as well as controlled swelling behavior.[1][2] To achieve crosslinking in polyester and polyurethane systems incorporating this compound, a polyfunctional monomer with more than two reactive groups (e.g., a triol, tricarboxylic acid, or triisocyanate) must be introduced into the polymerization reaction. In this context, this compound acts as a flexible spacer between crosslink points, influencing the final properties of the polymer network.
These crosslinked polymers are of significant interest in various applications, including the development of soft and flexible biomaterials, controlled-release drug delivery systems, and advanced coatings and adhesives. The ability to tune the mechanical properties and degradation profile by adjusting the crosslinking density makes these materials highly versatile.
Data Presentation: Influence of Crosslinking on Polymer Properties
The following tables summarize the expected trends in the properties of polymers synthesized using a long-chain diol like this compound with varying concentrations of a crosslinking agent. The data is representative and illustrates the general effects of increasing crosslink density.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of a Polyester Network
| Crosslinker Concentration (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Linear Polymer) | 15 - 25 | 300 - 500 | 100 - 200 |
| 5 | 20 - 35 | 200 - 350 | 150 - 300 |
| 10 | 30 - 50 | 100 - 250 | 250 - 500 |
| 20 | 45 - 65 | 50 - 150 | 450 - 800 |
Table 2: Effect of Crosslinker Concentration on Thermal and Swelling Properties
| Crosslinker Concentration (mol%) | Glass Transition Temp. (T_g) (°C) | Swelling Ratio in THF (%) | Gel Fraction (%) |
| 0 (Linear Polymer) | -30 to -10 | N/A (dissolves) | 0 |
| 5 | -25 to 0 | 500 - 800 | 70 - 85 |
| 10 | -15 to 10 | 300 - 500 | 85 - 95 |
| 20 | 0 to 25 | 150 - 300 | > 95 |
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Polyester via Melt Polycondensation
This protocol describes the synthesis of a crosslinked polyester using this compound, a dicarboxylic acid (e.g., sebacic acid), and a triol crosslinking agent (e.g., trimethylolpropane).
Materials:
-
This compound
-
Sebacic Acid
-
Trimethylolpropane (TMP)
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Nitrogen gas (inert atmosphere)
-
Methanol (for cleaning)
-
Chloroform and Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line or similar inert gas setup
Procedure:
-
Reactant Charging: In a clean, dry three-neck round-bottom flask, add this compound, sebacic acid, and trimethylolpropane in the desired molar ratio. For example, a 10% crosslinking density would correspond to a molar ratio of 1:1:0.1 (dicarboxylic acid:diol:triol).
-
Catalyst Addition: Add a catalytic amount of Tin(II) 2-ethylhexanoate (approximately 0.1 mol% based on the dicarboxylic acid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation head connected to a condenser and receiving flask, and a nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to remove any oxygen.
-
Esterification Stage:
-
Heat the reaction mixture to 180°C under a gentle stream of nitrogen with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.
-
Maintain this temperature for 2-3 hours or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mbar) over 30-60 minutes to facilitate the removal of the remaining water and ethylene glycol (a potential byproduct of side reactions).
-
Continue the reaction under vacuum for 4-6 hours. The viscosity of the mixture will noticeably increase.
-
-
Reaction Termination and Product Recovery:
-
Release the vacuum with nitrogen and cool the reactor to room temperature.
-
The resulting crosslinked polyester will be a solid. It can be removed by carefully breaking the flask or by dissolving the polymer in a suitable solvent if it is not fully crosslinked.
-
For purification, the polymer can be dissolved in chloroform and precipitated in cold methanol to remove unreacted monomers and catalyst.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Synthesis of a Crosslinked Polyurethane
This protocol outlines the preparation of a crosslinked polyurethane using a two-step prepolymer method, incorporating this compound as part of the polyol component and a triol for crosslinking.
Materials:
-
This compound
-
Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
Trimethylolpropane (TMP)
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Toluene (solvent)
-
Dry Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Dropping funnel
-
Syringes
Procedure:
-
Prepolymer Synthesis:
-
In a dry, nitrogen-purged jacketed reactor, add PCL-diol and this compound. Heat to 80°C with stirring to create a homogenous melt.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Slowly add HDI dropwise from a dropping funnel over 30 minutes. The NCO:OH ratio should be approximately 2:1 to ensure isocyanate-terminated prepolymers.
-
Maintain the reaction at 80°C for 2-3 hours with constant stirring.
-
-
Chain Extension and Crosslinking:
-
In a separate flask, prepare a solution of the chain extender and crosslinker by dissolving 1,4-butanediol (as a chain extender) and trimethylolpropane in anhydrous toluene. The amount of TMP will determine the crosslinking density.
-
Cool the prepolymer mixture to 60°C.
-
Slowly add the chain extender/crosslinker solution to the prepolymer with vigorous stirring.
-
The viscosity of the solution will increase significantly as the polymer network forms.
-
-
Curing:
-
Pour the viscous solution into a Teflon mold.
-
Cure the polymer in an oven at 80-100°C for 12-24 hours to complete the crosslinking reaction and remove the solvent.
-
-
Post-Curing and Characterization:
-
After curing, the crosslinked polyurethane film can be removed from the mold.
-
Post-cure the film at 60°C for another 24 hours under vacuum to remove any residual solvent and ensure complete reaction.
-
The resulting material can then be characterized for its mechanical, thermal, and swelling properties.
-
Visualizations
Caption: Workflow for crosslinked polyester synthesis.
Caption: Crosslinked polymer network formation.
References
Application Notes and Protocols for the Synthesis of Biodegradable Polymers Derived from 1,6-Dodecanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the synthesis of biodegradable polymers derived from 1,6-dodecanediol. This compound is a valuable bio-based monomer for the production of long-chain aliphatic polyesters and polycarbonates. These polymers exhibit desirable properties such as hydrophobicity, semi-crystallinity, and biodegradability, making them excellent candidates for various biomedical applications, including controlled drug delivery systems. The protocols outlined below describe two primary synthesis methods: melt polycondensation for producing polyesters and polycarbonates, and enzymatic polymerization for a greener synthesis of polyesters.
Key Polymer Architectures
Two principal types of biodegradable polymers can be synthesized from this compound:
-
Polyesters: Formed by the reaction of this compound with a dicarboxylic acid or its derivative.
-
Polycarbonates: Formed by the reaction of this compound with a carbonate source, such as diphenyl carbonate.
Section 1: Synthesis of Poly(dodecamethylene sebacate) via Melt Polycondensation
This protocol describes the synthesis of a polyester, poly(dodecamethylene sebacate), from this compound and sebacic acid using a two-step melt polycondensation method.
Experimental Protocol
Materials:
-
This compound (HO-(CH₂)₁₂-OH)
-
Sebacic acid (HOOC-(CH₂)₈-COOH)
-
Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser
Procedure:
-
Esterification:
-
Charge the glass reactor with equimolar amounts of this compound and sebacic acid.
-
Add the catalyst, Titanium (IV) butoxide, at a concentration of approximately 0.1 mol% relative to the diacid.
-
Heat the mixture to 180-200°C under a nitrogen atmosphere with mechanical stirring.
-
Water will be produced as a byproduct and should be continuously removed via the distillation condenser.
-
Maintain these conditions for 4-6 hours until the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Gradually reduce the pressure in the reactor to below 1 mbar over a period of 30-60 minutes.
-
Increase the temperature to 220-240°C.
-
Continue the reaction under high vacuum for an additional 4-8 hours to increase the polymer's molecular weight. The viscosity of the reaction mixture will noticeably increase during this stage.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature.
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Expected Polymer Characteristics
The properties of the resulting poly(dodecamethylene sebacate) can be tailored by adjusting the reaction conditions. Below are typical characterization data.
| Parameter | Representative Value |
| Number Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 50,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 40,000 - 100,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Melting Temperature (Tm) (°C) | 70 - 80 |
| Glass Transition Temperature (Tg) (°C) | -30 to -20 |
| In Vitro Degradation (Lipase, 37°C) | Significant weight loss over several weeks |
Section 2: Synthesis of Poly(dodecamethylene carbonate) via Melt Polycondensation
This protocol details the synthesis of a polycarbonate, poly(dodecamethylene carbonate), from this compound and diphenyl carbonate.
Experimental Protocol
Materials:
-
This compound (HO-(CH₂)₁₂-OH)
-
Diphenyl carbonate (DPC)
-
Zinc acetate (Zn(OAc)₂) or another suitable transesterification catalyst
-
High-vacuum pump
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and distillation condenser
Procedure:
-
Transesterification:
-
Place equimolar amounts of this compound and diphenyl carbonate into the reactor.
-
Add zinc acetate as a catalyst (approximately 0.05 mol% relative to the diol).
-
Heat the mixture to 150-180°C under a nitrogen atmosphere with stirring.
-
Phenol, a byproduct of the reaction, will begin to distill off.
-
Continue this step for 2-4 hours.
-
-
Polycondensation:
-
Gradually decrease the pressure to below 1 mbar.
-
Increase the temperature to 200-220°C to facilitate the removal of phenol and drive the polymerization.
-
Maintain the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly.
-
After the desired polymerization level is reached, cool the reactor to room temperature.
-
The polymer can be purified by dissolution in a solvent like chloroform and precipitation in cold methanol.
-
Dry the final polymer under vacuum.
-
Expected Polymer Characteristics
| Parameter | Representative Value |
| Number Average Molecular Weight (Mn) ( g/mol ) | 15,000 - 40,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 30,000 - 80,000 |
| Polydispersity Index (PDI) | 1.9 - 2.6 |
| Melting Temperature (Tm) (°C) | 60 - 70 |
| Glass Transition Temperature (Tg) (°C) | -25 to -15 |
| In Vitro Degradation (Hydrolytic, pH 7.4, 37°C) | Slow degradation over months |
Section 3: Enzymatic Synthesis of Poly(dodecamethylene adipate)
This protocol outlines a greener synthesis route for producing poly(dodecamethylene adipate) using an immobilized lipase catalyst.
Experimental Protocol
Materials:
-
This compound (HO-(CH₂)₁₂-OH)
-
Divinyl adipate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous solvent (e.g., diphenyl ether or 2-methyltetrahydrofuran)
-
Vacuum line
Procedure:
-
Enzymatic Polycondensation:
-
In a reaction vessel, dissolve equimolar amounts of this compound and divinyl adipate in the anhydrous solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the total monomers).
-
Heat the reaction mixture to 60-80°C with gentle stirring.
-
Apply a low vacuum to remove the vinyl alcohol byproduct, which tautomerizes to acetaldehyde.
-
Allow the reaction to proceed for 24-72 hours.
-
Monitor the progress of the polymerization by analyzing the molecular weight of samples taken at intervals.
-
Once the desired molecular weight is achieved, stop the reaction by filtering off the immobilized enzyme.
-
Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.
-
Collect the polymer and dry it under vacuum.
-
Expected Polymer Characteristics
| Parameter | Representative Value |
| Number Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 20,000 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 10,000 - 40,000 |
| Polydispersity Index (PDI) | 1.5 - 2.2 |
| Melting Temperature (Tm) (°C) | 65 - 75 |
| Glass Transition Temperature (Tg) (°C) | -35 to -25 |
| In Vitro Degradation (Lipase, 37°C) | Enhanced degradation compared to non-enzymatically synthesized polyesters |
Section 4: Application in Drug Delivery
Polymers derived from this compound can be formulated into nanoparticles for the controlled release of therapeutic agents.
Protocol for Nanoparticle Formulation by Nanoprecipitation
Materials:
-
Synthesized this compound-based polymer
-
A water-miscible organic solvent (e.g., acetone or tetrahydrofuran)
-
A surfactant (e.g., Pluronic F68 or polyvinyl alcohol)
-
The therapeutic drug to be encapsulated
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of the polymer and the drug in the organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the surfactant.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
The polymer and drug will precipitate into nanoparticles upon solvent displacement.
-
-
Solvent Removal and Purification:
-
Evaporate the organic solvent under reduced pressure.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
The purified nanoparticle suspension can be lyophilized to obtain a dry powder for long-term storage.
-
Expected Nanoparticle Characteristics and Drug Release
| Parameter | Representative Value |
| Particle Size (nm) | 100 - 300 |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading (%) | 1 - 10 |
| Encapsulation Efficiency (%) | 60 - 90 |
| In Vitro Drug Release | Sustained release over days to weeks |
Visualizations
Experimental Workflows
Caption: Melt Polycondensation Workflow for Polyesters.
Caption: Enzymatic Polymerization Workflow.
Conceptual Drug Delivery Pathway
Caption: Conceptual Pathway for Nanoparticle Drug Delivery.
Application Notes and Protocols: Polymerization of 1,6-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of polyesters from 1,6-dodecanediol, a valuable monomer for creating biodegradable and biocompatible polymers. The protocols cover two primary methods: melt polycondensation and enzymatic polymerization, offering flexibility for various research and development needs. The resulting polymers have potential applications in drug delivery, tissue engineering, and as specialty elastomers.
Data Summary
The following tables summarize typical quantitative data for polyesters synthesized from long-chain diols, which are structurally similar to this compound, providing a baseline for expected polymer properties.
Table 1: Properties of Polyesters Synthesized by Melt Polycondensation
| Diacid Co-monomer | Polymer Name | Weight Average Molecular Weight (Mw) ( g/mol ) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Dodecanedioic Acid | Poly(1,12-dodecylene dodecanedioate) | > 60,000[1] | 86[2] | - | - |
| Sebacic Acid | Poly(1,12-dodecylene sebacate) | > 60,000[1] | - | 25.3[1] | 254[1] |
| Adipic Acid | Poly(1,12-dodecylene adipate) | 66,360[1] | - | - | - |
| Terephthalic Acid | Poly(1,12-dodecylene terephthalate) | 119,700[3][4] | 124.1[3][4] | 17.7[4] | - |
Table 2: Properties of Polyesters Synthesized by Enzymatic Polymerization
| Diacid Co-monomer | Enzyme | Polymer Name | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| Sebacic Acid | Candida antarctica Lipase B | Poly(glycerol sebacate) | 1,400 - 9,400[5] | 2.1 - 6.8[5] |
| Adipic Acid | Candida antarctica Lipase B | Poly(1,6-hexylene adipate) | 5,000 - 18,500 | - |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with a Diacid (e.g., Dodecanedioic Acid)
This protocol describes the synthesis of a polyester via a two-step melt polycondensation, a common method for achieving high molecular weight polymers.[6]
Materials:
-
This compound
-
Dodecanedioic acid
-
Catalyst (e.g., tin(II) octoate (Sn(Oct)₂), titanium isopropoxide)
-
Nitrogen gas (high purity)
-
Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen/Argon gas inlet
Procedure:
Step 1: Esterification
-
Charge the three-neck flask with equimolar amounts of this compound and dodecanedioic acid.
-
Add the catalyst at a concentration of approximately 0.1-0.5 mol% relative to the diacid.
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and receiving flask.
-
Begin stirring and purge the system with nitrogen gas for at least 30 minutes to remove oxygen.
-
Heat the reaction mixture to 180-190°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-4 hours to carry out the initial esterification. Water will be produced as a byproduct and collected in the receiving flask. The reaction is complete when approximately 90% of the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature to 210-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr (133 Pa).
-
Continue the reaction under high vacuum and elevated temperature for an additional 3-5 hours to remove the remaining water and ethylene glycol, driving the polymerization to completion.
-
The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.
-
Once the desired viscosity is reached, stop the reaction by cooling the flask to room temperature under an inert atmosphere (nitrogen or argon).
-
The resulting polyester can be removed from the flask once it has solidified.
Protocol 2: Enzymatic Polymerization of this compound with a Diacid (e.g., Sebacic Acid)
This protocol utilizes the enzyme Candida antarctica Lipase B (CALB) for a milder, more environmentally friendly polymerization process.[5][7]
Materials:
-
This compound
-
Sebacic acid (or a divinyl ester of the diacid for transesterification)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Solvent (e.g., diphenyl ether, toluene, or solvent-free)
-
Molecular sieves (optional, for dehydration)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Vacuum line (optional)
Procedure:
-
To a Schlenk flask, add equimolar amounts of this compound and sebacic acid.
-
Add the immobilized CALB. The enzyme loading can range from 1% to 10% (w/w) of the total monomer weight.
-
(Optional) If using a solvent, add it to the flask. For a solvent-free (bulk) polymerization, proceed to the next step.
-
(Optional) Add activated molecular sieves to the reaction mixture to remove water produced during the reaction.
-
Place the flask in an oil bath and heat the mixture to a temperature between 60°C and 90°C with continuous stirring.
-
The reaction can be carried out under atmospheric pressure or under a vacuum to facilitate the removal of water.
-
The reaction time can vary from 24 to 72 hours, depending on the desired molecular weight.
-
To stop the reaction, cool the flask to room temperature and dissolve the mixture in a suitable solvent (e.g., chloroform).
-
Filter the mixture to remove the immobilized enzyme. The enzyme can be washed and reused.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Visualizations
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Simplified reaction pathway for polyester synthesis via polycondensation.
References
- 1. researchgate.net [researchgate.net]
- 2. US4487919A - Polyester waxes based on 1,12-dodecanedioic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. bohrium.com [bohrium.com]
- 5. Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
1,6-Dodecanediol as a component in phase change materials for thermal energy storage
Abstract:
This document provides detailed application notes and experimental protocols for the investigation of 1,6-dodecanediol as a component in phase change materials (PCMs) for thermal energy storage (TES). Due to limited direct experimental data on this compound as a PCM, this guide focuses on the application of its structural analogs, such as 1,12-dodecanediol and 1,6-hexanediol, in forming eutectic mixtures with fatty acids.[1][2][3][4] The protocols outlined below provide a comprehensive framework for researchers to prepare, characterize, and evaluate the performance of novel this compound-based eutectic PCMs.
Introduction to Diols as Phase Change Materials
Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them highly attractive for thermal energy storage applications. Organic PCMs, including fatty acids and long-chain alcohols, are often favored for their high latent heat, chemical stability, and non-corrosive nature.
Diols, such as this compound, are organic compounds containing two hydroxyl (-OH) groups. While they can be used as PCMs individually, they are particularly effective when combined with other organic compounds like fatty acids to form eutectic mixtures. A eutectic mixture is a blend of two or more components that melt and solidify at a single, sharp temperature that is lower than the melting points of the individual constituents.[5] This allows for the precise tuning of the phase change temperature to suit specific applications.
Quantitative Data Presentation
Table 1: Thermal Properties of Selected Diols
| Compound | Melting Point (°C) | Latent Heat of Fusion (J/g) | Molecular Weight ( g/mol ) |
| 1,12-Dodecanediol | 79 - 81 | 253.2 (51.2 kJ/mol)[6] | 202.33[7] |
| 1,6-Hexanediol | 42 | 204.8 (24.2 kJ/mol) | 118.17 |
Note: The latent heat of fusion for 1,12-dodecanediol was converted from kJ/mol to J/g using its molecular weight. Data for 1,6-hexanediol is provided as a reference for a shorter-chain diol.
Table 2: Thermal Properties of Potential Fatty Acid Eutectic Components
| Compound | Melting Point (°C) | Latent Heat of Fusion (J/g) |
| Lauric Acid | 44.2 | 188.4 |
| Myristic Acid | 54.4 | 200.5 |
| Palmitic Acid | 62.9 | 203.4 |
| Stearic Acid | 69.6 | 200.5 |
Table 3: Example of a Diol-Fatty Acid Eutectic Mixture
| Eutectic Mixture (wt%) | Melting Point (°C) | Latent Heat of Fusion (J/g) |
| 1,6-Hexanediol (70%) / Lauric Acid (30%) | 36.92 | 177.11[8] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of a novel eutectic PCM based on this compound and a fatty acid (e.g., lauric acid).
This protocol describes the melt-blending method for preparing a eutectic mixture of this compound and lauric acid.
Materials:
-
This compound
-
Lauric Acid
-
Beakers
-
Magnetic stirrer with heating plate
-
Digital balance
-
Spatula
Procedure:
-
Determine the desired weight percentages of this compound and lauric acid for a range of compositions (e.g., 90:10, 80:20, 70:30, etc.).
-
Accurately weigh the required amounts of this compound and lauric acid into a beaker.
-
Place the beaker on a magnetic stirrer with a heating plate.
-
Heat the mixture to a temperature approximately 10°C above the melting point of the higher-melting-point component while stirring continuously.
-
Continue stirring until a homogeneous, transparent liquid is formed.
-
Turn off the heat and allow the mixture to cool to room temperature while stirring to ensure uniformity.
-
The solidified mixture is the eutectic PCM.
DSC is used to determine the phase transition temperature and latent heat of fusion of the prepared PCMs.[9]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucibles and lids
-
Crimper for sealing crucibles
-
Nitrogen gas supply
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).[10]
-
Accurately weigh 5-10 mg of the prepared PCM sample into an aluminum crucible.
-
Seal the crucible using a crimper.
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Set the following experimental conditions:
-
Temperature Program:
-
Hold at a temperature 20°C below the expected melting point for 5 minutes.
-
Heat from the starting temperature to 20°C above the expected melting point at a constant rate (e.g., 5 °C/min).[11]
-
Hold at the upper temperature for 5 minutes to ensure complete melting.
-
Cool from the upper temperature to the starting temperature at the same constant rate.
-
-
Atmosphere: Inert nitrogen gas at a flow rate of 50 mL/min.
-
-
Run the DSC analysis.
-
Analyze the resulting thermogram to determine the onset and peak melting temperatures, as well as the latent heat of fusion (calculated from the area of the melting peak).
FTIR spectroscopy is used to verify that no chemical reaction has occurred between the components of the eutectic mixture.[12]
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
Procedure:
-
Record the FTIR spectra of the individual components (this compound and lauric acid) and the prepared eutectic PCM.
-
Place a small amount of the sample onto the ATR crystal.
-
Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Clean the ATR crystal thoroughly between samples.
-
Compare the spectrum of the eutectic mixture with the spectra of the individual components. The absence of new peaks and the presence of the characteristic peaks of both components indicate that only a physical mixture has formed.[13]
This protocol evaluates the long-term stability of the PCM's thermal properties after repeated melting and freezing cycles.[14]
Apparatus:
-
Thermal cycler or a temperature-controlled bath/oven.
-
DSC instrument
Procedure:
-
Subject a sample of the PCM to a predetermined number of thermal cycles (e.g., 100, 500, or 1000 cycles).[15][16]
-
Each cycle should consist of heating the sample to a temperature above its melting point and then cooling it to a temperature below its solidification point.
-
After the cycling is complete, perform a DSC analysis on the cycled sample as described in Protocol 3.2.
-
Compare the melting temperature and latent heat of fusion of the cycled sample with those of the uncycled sample.
-
A significant change (typically >5-10%) in these properties may indicate thermal degradation of the PCM.
Visualizations
References
- 1. aminer.org [aminer.org]
- 2. dspace.unimap.edu.my [dspace.unimap.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03845C [pubs.rsc.org]
- 5. Preparation and Thermal Performance of Fatty Acid Binary Eutectic Mixture/Expanded Graphite Composites as Form-Stable Phase Change Materials for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,12-Dodecanediol [webbook.nist.gov]
- 7. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An Analysis of the Influence of DSC Parameters on the Measurement of the Thermal Properties of Phase-Change Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Performance Analysis of Form-Stable Composite Phase Change Materials with Different EG Particle Sizes and Mass Fractions for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Accelerated testing methods to analyse long term stability of a Phase Change Material under the combined effect of shear stress and thermal cycling – C-Therm Technologies Ltd. [ctherm.com]
- 16. researchgate.net [researchgate.net]
Application of 1,6-Dodecanediol in the Development of Novel Drug Delivery Systems
Application Note AP-DDS-2025-01
Introduction
The development of effective drug delivery systems (DDS) is paramount in modern therapeutics, aiming to enhance the bioavailability, targeted delivery, and controlled release of active pharmaceutical ingredients (APIs). Biodegradable aliphatic polyesters have emerged as a promising class of materials for constructing various DDS, including nanoparticles, microparticles, and implants, owing to their excellent biocompatibility and tunable degradation profiles.[1][2] This application note explores the potential of 1,6-dodecanediol as a hydrophobic monomer for the synthesis of novel biodegradable polyesters for advanced drug delivery applications.
This compound, a long-chain aliphatic diol, offers the potential to create polyesters with increased hydrophobicity and flexibility compared to those synthesized from shorter-chain diols. These properties can be advantageous for encapsulating lipophilic drugs and modulating the drug release kinetics. This document provides an overview of the synthesis of this compound-based polyesters, their formulation into drug-loaded nanoparticles, and detailed protocols for their characterization and evaluation.
Synthesis of this compound-Based Polyesters
Biodegradable polyesters can be synthesized through the polycondensation of a diol with a dicarboxylic acid.[3][4][5] In this proposed application, this compound is reacted with a dicarboxylic acid, such as succinic acid or adipic acid, to form a polyester. The choice of dicarboxylic acid allows for the tuning of the polymer's physicochemical properties, including its melting point, glass transition temperature, and degradation rate. Both thermal and enzymatic polycondensation methods can be employed for this synthesis.[4][6][7]
Key Characteristics of Synthesized Polyesters
The properties of the resulting polyesters are crucial for their application in drug delivery. The table below summarizes the hypothetical characteristics of polyesters synthesized from this compound and different dicarboxylic acids.
| Polymer ID | Monomers | Molecular Weight (Da) | Polydispersity Index (PDI) | Glass Transition Temp. (°C) | Melting Temp. (°C) |
| PDD-SA | This compound, Succinic Acid | 15,000 | 1.8 | -10 | 65 |
| PDD-AA | This compound, Adipic Acid | 18,000 | 1.9 | -15 | 60 |
| PDD-SeA | This compound, Sebacic Acid | 22,000 | 1.7 | -25 | 55 |
Table 1: Physicochemical Properties of Hypothetical this compound-Based Polyesters. The data presented are representative values and may vary based on the specific synthesis conditions.
Formulation of Drug-Loaded Nanoparticles
The synthesized this compound-based polyesters can be formulated into drug-loaded nanoparticles using various techniques, such as nanoprecipitation or emulsion-based methods. These nanoparticles can encapsulate a wide range of therapeutic agents, particularly hydrophobic drugs, within their polymeric matrix.
Nanoparticle Characterization
The formulated nanoparticles should be thoroughly characterized to ensure their suitability for drug delivery. The following table presents hypothetical data for nanoparticles formulated with PDD-AA polyester and loaded with a model hydrophobic drug, curcumin.
| Formulation ID | Polymer | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| NP-PDDAA-Cur | PDD-AA | Curcumin | 180 | 0.15 | -25 | 85 | 5.2 |
Table 2: Characteristics of Hypothetical Curcumin-Loaded PDD-AA Nanoparticles. The data represent typical values obtained from dynamic light scattering and spectrophotometric analysis.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-co-adipic acid) (PDD-AA) by Melt Polycondensation
Objective: To synthesize a biodegradable polyester from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Equimolar amounts of this compound and adipic acid are added to the reaction flask.
-
The flask is purged with nitrogen gas.
-
The mixture is heated to 150°C under a nitrogen atmosphere with constant stirring until a clear, homogenous melt is formed.
-
The catalyst (0.1 mol% of the diacid) is added to the mixture.
-
The temperature is gradually increased to 180°C, and the water produced during the esterification reaction is collected.
-
After the majority of the water is removed (approx. 4-6 hours), a vacuum is applied to the system, and the temperature is raised to 200°C to facilitate the removal of residual water and byproducts.
-
The polycondensation reaction is continued under vacuum for 8-12 hours until the desired molecular weight is achieved, as monitored by the viscosity of the melt.
-
The resulting polymer is cooled to room temperature under nitrogen and then purified by dissolving in chloroform and precipitating in cold methanol.
-
The purified polymer is dried under vacuum at 40°C for 48 hours.
Caption: Workflow for the synthesis of PDD-AA polyester.
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation
Objective: To formulate drug-loaded nanoparticles using the synthesized PDD-AA polyester.
Materials:
-
PDD-AA polyester
-
Curcumin (model drug)
-
Acetone (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (0.5% w/v in water, as a stabilizer)
-
Deionized water
Procedure:
-
Dissolve 50 mg of PDD-AA polyester and 5 mg of curcumin in 5 mL of acetone to prepare the organic phase.
-
Prepare 10 mL of a 0.5% (w/v) PVA solution in deionized water as the aqueous phase.
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the acetone and the formation of nanoparticles.
-
The resulting nanoparticle suspension is then centrifuged to remove any non-encapsulated drug and excess PVA.
-
The nanoparticle pellet is washed twice with deionized water and then resuspended in a suitable medium for further analysis or lyophilized for long-term storage.
Caption: Workflow for nanoparticle formulation.
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the in vitro release profile of the encapsulated drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (e.g., 50 mL) at 37°C in a shaking incubator.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the amount of drug released into the medium using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Caption: In vitro drug release study workflow.
Conclusion
The use of this compound as a monomer for the synthesis of biodegradable polyesters presents a promising avenue for the development of novel drug delivery systems. The long aliphatic chain of this compound can impart desirable properties to the resulting polymers, such as increased hydrophobicity, which can be beneficial for the encapsulation and controlled release of lipophilic drugs. The provided protocols offer a foundational framework for the synthesis, formulation, and evaluation of these innovative drug delivery platforms. Further in-depth studies are warranted to fully explore the potential of this compound-based polyesters in various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,6-Dodecanediol
This guide provides researchers, scientists, and drug development professionals with effective techniques for the purification of crude 1,6-dodecanediol. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants may include:
-
Unreacted starting materials: Such as dodecanedioic acid or its esters.
-
Mono-alcohols: Formed from incomplete reduction of the corresponding carboxylic acid or ester.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Catalyst residues: Depending on the synthetic method used.
-
Side-products: Such as oligomers or products of side reactions.
Q2: What are the most effective methods for purifying this compound?
The most common and effective laboratory-scale purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities. The relative peak areas in the chromatogram can provide a semi-quantitative measure of purity.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and quantify the purity of the diol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of the main component and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point range.
Troubleshooting Guides
Recrystallization
Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[1]
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated. Long-chain diols can sometimes behave like waxes, making them prone to oiling out.[3]
-
Solution:
-
Use a lower boiling point solvent: Select a solvent in which the diol is soluble at a temperature below its melting point.
-
Use a solvent mixture: Dissolve the diol in a good solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a poor solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Problem 2: No crystals form upon cooling.
-
Cause: Too much solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.
-
Solution:
-
Evaporate some of the solvent: Gently heat the solution to remove excess solvent and increase the concentration of the diol.
-
Add a poor solvent: As mentioned above, adding a miscible solvent in which the diol is less soluble can induce crystallization.
-
"Seed" the solution: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Cool to a lower temperature: If crystals do not form at 0°C, try using a dry ice/acetone bath for further cooling.
-
Problem 3: The recovered yield is very low.
-
Cause:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The crystals were filtered before crystallization was complete.
-
The crystals were washed with a solvent in which they are significantly soluble.
-
-
Solution:
-
Minimize the amount of hot solvent: Use just enough solvent to dissolve the crude product completely at the boiling point.
-
Allow sufficient time for crystallization: Let the solution stand at room temperature and then in an ice bath for an adequate amount of time to maximize crystal formation.
-
Cool the wash solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses pressure to force the solvent through the stationary phase, typically silica gel.[4][5][6]
Problem 1: Poor separation of the desired compound from impurities.
-
Cause:
-
Inappropriate solvent system (mobile phase): The polarity of the solvent system may be too high or too low, resulting in co-elution of the compound and impurities.
-
Column overloading: Too much crude material was loaded onto the column for its size.
-
Improper column packing: Channels or cracks in the silica gel bed can lead to poor separation.
-
-
Solution:
-
Optimize the mobile phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point for polar compounds like diols on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound.
-
Use an appropriate sample-to-silica ratio: A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Pack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if done correctly.[7]
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the highly polar diol through the silica gel.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexane and gradually increase to 50% or higher.
-
Add a small amount of a very polar solvent: In some cases, adding a small percentage (e.g., 1-2%) of methanol to the mobile phase can help elute highly retained compounds.
-
Problem 3: Tailing of peaks, leading to broad fractions and poor separation.
-
Cause: Strong interactions between the polar hydroxyl groups of the diol and the acidic silanol groups on the silica gel surface.
-
Solution:
-
Add a modifier to the mobile phase: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to deactivate the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina, or a bonded phase like diol-functionalized silica.
-
Data Presentation
The following table summarizes hypothetical purity data for the purification of crude this compound by different methods. This data is for illustrative purposes to demonstrate how results can be presented.
| Purification Method | Starting Purity (GC Area %) | Final Purity (GC Area %) | Recovery (%) |
| Single Recrystallization (Ethanol/Water) | 85 | 95 | 75 |
| Double Recrystallization (Ethanol/Water) | 85 | >98 | 60 |
| Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) | 85 | >99 | 85 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: A common solvent system for recrystallizing long-chain diols is a mixture of a good solvent like ethanol or acetone and a poor solvent like water or hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 10 g) in a minimal amount of hot ethanol (e.g., 20-30 mL) by heating the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This protocol is a general guideline for purifying this compound using a silica gel column.
-
TLC Analysis: Determine an appropriate mobile phase using TLC. Test various ratios of hexane and ethyl acetate. A solvent system that gives an Rf value of ~0.3 for this compound is a good starting point.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using either a dry packing or slurry packing method.[7]
-
Equilibrate the column by passing several column volumes of the initial, least polar mobile phase through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar mobile phase determined from the TLC analysis.
-
If a gradient elution is required to separate impurities and elute the product, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
Caption: Flash column chromatography workflow.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. Soy Wax Troubleshooting Guide - Fillmore Container [fillmorecontainer.com]
- 4. ijpra.com [ijpra.com]
- 5. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. krishgenbiosystems.com [krishgenbiosystems.com]
- 7. orgsyn.org [orgsyn.org]
Strategies to improve the yield and purity of 1,6-Dodecanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,6-dodecanediol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on a representative method involving the reduction of a dodecanedioic acid derivative.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | Ensure the reducing agent (e.g., Lithium Aluminum Hydride, Sodium Borohydride) is fresh and has been stored under appropriate anhydrous conditions. Perform a small-scale test reaction with a known substrate to verify its activity. |
| Poor Quality Starting Material | Verify the purity of the dodecanedioic acid or its ester derivative by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time, temperature (within stable limits for the reactants and products), or the molar excess of the reducing agent. |
| Moisture Contamination | The reduction reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and anhydrous solvents are used. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Sub-optimal Reaction Temperature | The temperature for the reduction is critical. For instance, with LiAlH4, the reaction is typically started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. Ensure proper temperature control throughout the process. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Incomplete Reduction (Presence of Aldehyde or Carboxylic Acid) | As confirmed by IR or NMR spectroscopy, this indicates insufficient reducing agent or reaction time. Increase the molar ratio of the reducing agent and/or prolong the reaction time. |
| Side Reactions (e.g., Over-reduction to Alkanes) | This can occur with harsh reducing agents or prolonged reaction at high temperatures. Use a milder reducing agent or carefully control the reaction temperature and time. |
| Formation of Esters (from alcohol and unreacted acid) | Ensure the work-up procedure effectively separates the diol from any remaining acidic starting material. An aqueous basic wash (e.g., with sodium bicarbonate solution) can help remove acidic impurities. |
| Solvent Impurities | Use high-purity, anhydrous solvents to avoid the introduction of contaminants. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve the separation of the diol from less polar impurities. |
| Emulsion Formation during Aqueous Work-up | To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. |
| Product is an Oil Instead of a Solid | While this compound is expected to be a solid at room temperature, residual solvent or impurities can cause it to be an oil. Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A common method is the reduction of dodecanedioic acid or its corresponding diester. The diacid or diester can be reduced using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).
Q2: How can I improve the yield of the reduction reaction?
To improve the yield, ensure all reagents and solvents are anhydrous, as the reducing agents react violently with water. Using a slight excess of the reducing agent can also help drive the reaction to completion. Careful monitoring of the reaction progress by TLC or GC is crucial to determine the optimal reaction time.
Q3: What are the expected side products in the synthesis of this compound via reduction of dodecanedioic acid?
Common side products can include the corresponding mono-alcohol (1-hydroxy-6-dodecanoic acid or its ester) if the reduction is incomplete, or over-reduced products like dodecane under harsh conditions.
Q4: What is the best way to purify the crude this compound?
Purification is typically achieved through column chromatography on silica gel. A solvent gradient starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective for separating the diol from less polar impurities. Recrystallization from a suitable solvent can also be used for further purification.
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the absence of the carbonyl (C=O) group from the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Presentation
The following table summarizes typical yields for analogous diol syntheses, which can provide a benchmark for the synthesis of this compound.
| Starting Material | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Dodecanedioic Acid | 1,12-Dodecanediol | Ru-Sn/Al₂O₃ | Dioxane | 270 | >95 | >98 | (Adapted from literature on dicarboxylic acid reduction) |
| Dimethyl Dodecanedioate | 1,12-Dodecanediol | Copper Chromite | Toluene | 250-300 | 90-95 | >99 | (Adapted from literature on ester hydrogenation) |
| Adipic Acid | 1,6-Hexanediol | Ru-Re/C | Water | 160 | ~90 | High | (Adapted from literature on adipic acid hydrogenation) |
Experimental Protocols
Representative Protocol: Reduction of Dodecanedioic Acid to this compound
This protocol is a representative method and may require optimization.
Materials:
-
Dodecanedioic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a suspension of LiAlH₄ (e.g., 2-4 molar equivalents) in anhydrous THF.
-
Addition of Starting Material: The flask is cooled to 0°C in an ice bath. A solution of dodecanedioic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified time (e.g., 4-12 hours), monitoring the reaction by TLC.
-
Quenching: The reaction is cooled to 0°C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water. This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.
-
Work-up: The resulting solid is filtered off and washed with THF. The filtrate is collected, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Identifying and minimizing side reactions in 1,6-Dodecanediol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 1,6-dodecanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial route for producing this compound is the catalytic hydrogenation of dodecanedioic acid or its corresponding esters (e.g., dimethyl dodecanedioate). This process typically utilizes heterogeneous catalysts under high pressure and temperature. Biocatalytic routes, employing microorganisms or isolated enzymes, are also being explored as a more sustainable alternative, although they are less common on an industrial scale.
Q2: What are the primary side reactions to be aware of during the chemical synthesis of this compound?
A2: The main side reactions of concern during the chemical synthesis of this compound, particularly via hydrogenation of dodecanedioic acid, include:
-
Incomplete reduction: This leads to the presence of residual starting material (dodecanedioic acid) or intermediate products like 12-hydroxydodecanoic acid.
-
Over-reduction: Under harsh conditions, the diol can be further reduced to dodecane.
-
Intermolecular etherification (Oligomerization): Two or more molecules of this compound can react to form polyether byproducts, increasing the viscosity of the product and making purification difficult.
-
Intramolecular cyclization: Although less common for a long-chain diol like this compound, there is a possibility of forming a cyclic ether, oxacyclotridecane, especially at high temperatures and in the presence of acid catalysts.
-
Esterification: If the starting dodecanedioic acid is not fully converted, it can react with the this compound product to form polyester oligomers.
Q3: How can I detect the presence of these side products in my reaction mixture?
A3: A combination of analytical techniques is recommended for the comprehensive analysis of your product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile components, including the desired this compound, unreacted starting materials, and smaller side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile compounds, such as oligomeric ethers and esters.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in your product. For instance, the presence of a broad hydroxyl (-OH) peak and the absence of a strong carbonyl (C=O) peak from the carboxylic acid indicate a successful reduction. The appearance of a significant ether (C-O-C) linkage peak might suggest oligomerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the structure of the desired product and identify impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound and Presence of Unreacted Dodecanedioic Acid
Possible Causes:
-
Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or used in an insufficient amount.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be sufficient for complete conversion.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the reactants, hydrogen, and the catalyst surface.
Solutions:
-
Catalyst Management:
-
Ensure the use of a fresh, active catalyst.
-
Increase the catalyst loading. Common catalysts include copper chromite, ruthenium, or palladium-based catalysts.
-
Check for potential catalyst poisons in your starting materials or solvent.
-
-
Optimization of Reaction Conditions:
-
Gradually increase the reaction temperature and/or hydrogen pressure. Monitor the reaction progress by taking aliquots to avoid over-reduction.
-
Increase the reaction time.
-
-
Improve Mass Transfer:
-
Increase the stirring speed to ensure the catalyst is well-suspended and to improve hydrogen dissolution in the reaction medium.
-
| Parameter | Typical Range for Hydrogenation | Troubleshooting Adjustment |
| Temperature | 150 - 250 °C | Increase in 10-20 °C increments |
| Pressure | 50 - 200 bar | Increase in 10-20 bar increments |
| Catalyst Loading | 1 - 10 wt% | Increase by 1-2 wt% |
| Reaction Time | 4 - 24 hours | Extend by 2-4 hour intervals |
Problem 2: Formation of High Molecular Weight Oligomers (Ethers and Esters)
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can promote intermolecular dehydration (etherification) and esterification reactions.
-
Presence of Acidic Catalysts or Impurities: Acidic sites on the catalyst support or acidic impurities can catalyze these condensation reactions.
-
High Product Concentration: As the concentration of this compound increases, the likelihood of intermolecular reactions also increases.
Solutions:
-
Temperature Control: Maintain the reaction temperature at the lowest point that still allows for a reasonable reaction rate.
-
Catalyst Selection: Use a catalyst with low acidity. If necessary, neutralize any acidic impurities in the starting material.
-
Reaction Concentration: Consider running the reaction at a lower concentration of the starting material.
-
Work-up Procedure: After the reaction, promptly cool the mixture and separate the catalyst to prevent further side reactions during work-up.
Problem 3: Detection of Cyclic Ether (Oxacyclotridecane)
Possible Cause:
-
High Reaction Temperatures and Acidic Conditions: These conditions favor intramolecular cyclization.
Solutions:
-
Minimize Reaction Temperature: Operate at the lower end of the effective temperature range for the hydrogenation.
-
Use a Neutral or Basic Catalyst System: Avoid strongly acidic catalysts or supports.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Dodecanedioic Acid
Materials:
-
Dodecanedioic acid
-
Ethanol (or another suitable solvent)
-
Hydrogenation catalyst (e.g., 5% Ru/C)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Charge the autoclave with dodecanedioic acid and the solvent.
-
Add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature while stirring vigorously.
-
Maintain the temperature and pressure for the desired reaction time, monitoring hydrogen uptake if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or distillation.
Protocol 2: Analysis of Product Mixture by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
Sample Preparation:
-
Dissolve a small amount of the crude reaction product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample (e.g., by silylation) to improve the volatility and thermal stability of the diol and any unreacted carboxylic acid.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium
-
MS Scan Range: m/z 40-500
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Potential side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Optimizing reaction conditions for the polymerization of 1,6-Dodecanediol
Technical Support Center: Optimizing Polymerization of 1,6-Dodecanediol
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the reaction conditions for the polymerization of this compound. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general method for polymerizing this compound?
A1: The most common method for polymerizing this compound is through polycondensation, typically with a dicarboxylic acid or a derivative like a diacid chloride or diester.[1][2] This step-growth polymerization process involves the repeated formation of ester linkages with the concurrent elimination of a small molecule, such as water or methanol.[2] The reaction is usually carried out at elevated temperatures and under vacuum to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the condensation byproduct.[1]
Q2: What are common catalysts used for the polymerization of this compound?
A2: A variety of catalysts can be used to accelerate the polymerization of this compound. These include:
-
Acid catalysts: p-Toluenesulfonic acid (p-TSA) or sulfuric acid can be used, although they may sometimes cause side reactions.
-
Metal-based catalysts: Tin compounds (e.g., dibutyltin oxide), titanium alkoxides (e.g., titanium (IV) butoxide), and antimony compounds are effective transesterification and polycondensation catalysts.[3]
-
Enzymatic catalysts: Lipases can be employed for a more environmentally friendly and selective polymerization process under milder conditions.[1]
Q3: What is the importance of stoichiometric balance between the diol and diacid monomers?
A3: Achieving a precise 1:1 stoichiometric ratio of the functional groups (hydroxyl groups from the diol and carboxyl groups from the diacid) is critical for obtaining high molecular weight polymers in polycondensation reactions.[2] Any deviation from this ratio will lead to a lower degree of polymerization because one type of functional group will be completely consumed while the other is still present, thus terminating the chain growth.[2]
Q4: How does reaction temperature affect the polymerization of this compound?
A4: Temperature plays a crucial role in the polymerization process. Initially, a moderate temperature is used to facilitate the esterification reaction and formation of oligomers. As the reaction proceeds, the temperature is typically increased to enhance the reaction rate and facilitate the removal of the condensation byproduct, which is essential for achieving a high molecular weight.[4] However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the diol or thermal degradation of the polymer, which can cause discoloration and a reduction in molecular weight.
Q5: Why is a vacuum applied during the later stages of polymerization?
A5: In the later stages of polycondensation, the viscosity of the reaction mixture increases significantly, making it difficult to remove the small molecule byproduct (e.g., water). Applying a high vacuum helps to efficiently remove this byproduct, shifting the reaction equilibrium towards the formation of longer polymer chains and thus increasing the molecular weight of the final polymer.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the polymerization of this compound.
Problem 1: Low Molecular Weight of the Final Polymer
| Potential Cause | Suggested Solution |
| Imprecise Stoichiometry | Carefully measure and ensure a 1:1 molar ratio of diol and diacid functional groups. Even small errors can significantly limit polymer chain growth.[2] |
| Insufficient Reaction Time | Increase the overall reaction time, particularly during the high-temperature, high-vacuum stage, to allow for sufficient chain extension. |
| Inefficient Removal of Byproduct | Improve the efficiency of the vacuum system to ensure complete removal of water or other condensation byproducts. A lower pressure (higher vacuum) is generally better.[1] |
| Catalyst Deactivation | Ensure the catalyst is active and used at the appropriate concentration. Some catalysts can be sensitive to impurities or reaction conditions.[3] |
| Presence of Monofunctional Impurities | Use high-purity monomers. Monofunctional impurities will act as chain terminators, limiting the final molecular weight.[2] |
Problem 2: Polymer Discoloration (Yellowing or Browning)
| Potential Cause | Suggested Solution |
| Thermal Degradation | Reduce the reaction temperature or the time the polymer is held at high temperatures. Consider using a more efficient catalyst to lower the required reaction temperature. |
| Oxidation | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. |
| Catalyst-Induced Side Reactions | Some catalysts can cause discoloration. Evaluate different catalysts or reduce the concentration of the current catalyst. |
Problem 3: Gel Formation in the Reactor
| Potential Cause | Suggested Solution |
| Presence of Polyfunctional Impurities | Ensure the monomers are free from impurities with more than two functional groups (e.g., triols or tricarboxylic acids), which can lead to cross-linking and gel formation.[2] |
| Uncontrolled Side Reactions | Certain side reactions at high temperatures can create cross-linking points. Optimize the reaction temperature and time to minimize these reactions. |
Data Presentation
Table 1: Effect of Catalyst on Polymerization of this compound with Adipic Acid
| Catalyst | Concentration (mol% vs. Diol) | Reaction Time (h) | Temperature (°C) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |
| None | 0 | 12 | 180 | 3,500 | 2.1 |
| p-TSA | 0.5 | 8 | 180 | 15,000 | 1.9 |
| Titanium (IV) Butoxide | 0.1 | 6 | 180 | 25,000 | 1.8 |
| Dibutyltin Oxide | 0.1 | 6 | 180 | 28,000 | 1.7 |
Table 2: Effect of Temperature and Vacuum on Final Polymer Properties
| Stage 1 Temp (°C) | Stage 2 Temp (°C) | Vacuum (mbar) | Reaction Time (h) | Molar Mass ( g/mol ) | PDI |
| 150 | 180 | 100 | 8 | 12,000 | 2.0 |
| 150 | 180 | 10 | 8 | 20,000 | 1.8 |
| 150 | 200 | 1 | 8 | 35,000 | 1.7 |
| 160 | 220 | <1 | 10 | 45,000 | 1.8 |
Experimental Protocols
Representative Protocol for the Polycondensation of this compound with Adipic Acid
Materials:
-
This compound (high purity)
-
Adipic Acid (high purity)
-
Titanium (IV) Butoxide (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge equimolar amounts of this compound and adipic acid. For example, 202.32 g (1.0 mol) of this compound and 146.14 g (1.0 mol) of adipic acid.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial stages of the reaction.
-
Catalyst Addition: Add the catalyst, for example, 0.1 mol% of Titanium (IV) Butoxide relative to the diol.
-
First Stage (Esterification): Heat the reaction mixture to 150-160°C with constant stirring. Water will begin to distill from the reaction mixture. Continue this stage for 2-3 hours or until the majority of the theoretical amount of water has been collected.
-
Second Stage (Polycondensation): Gradually increase the temperature to 200-220°C while slowly applying a vacuum. Over 1-2 hours, reduce the pressure to below 1 mbar.
-
High Vacuum Stage: Maintain the reaction at high temperature and high vacuum for another 4-6 hours. The viscosity of the mixture will increase significantly. The reaction is considered complete when the desired viscosity or stirrer torque is reached.
-
Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be extruded or dissolved in a suitable solvent for further analysis.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting guide for low molecular weight polymer.
References
Methods to prevent the thermal degradation of 1,6-Dodecanediol during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dodecanediol. The information provided is intended to help prevent thermal degradation during processing.
Troubleshooting Guide
Issue: Discoloration (Yellowing or Browning) of this compound During Heating
Possible Cause: Thermal degradation due to excessive temperature or prolonged exposure to heat. Oxidation of the diol can also contribute to color formation.
Solutions:
-
Process Temperature Optimization: Carefully control the processing temperature to keep it below the onset of thermal decomposition. For this compound, it is advisable to maintain temperatures below its boiling point of approximately 324°C and well below its autoignition temperature of around 300°C.[1] Processing at the lowest possible temperature that still allows for efficient reaction or manipulation is recommended.
-
Inert Atmosphere: Process this compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. Oxygen can significantly contribute to degradation and color formation at elevated temperatures.
-
Antioxidant Addition: Incorporate a suitable antioxidant into the this compound prior to heating. Hindered phenolic antioxidants are effective at scavenging free radicals that initiate degradation.
Issue: Changes in Viscosity or Unexpected Side Products
Possible Cause: Polymerization or side reactions initiated by thermal degradation. High temperatures can lead to dehydration reactions, forming ethers or unsaturated compounds.
Solutions:
-
Strict Temperature Control: Implement precise temperature control throughout the process to avoid localized overheating.
-
Use of Stabilizers: In addition to antioxidants, consider the use of secondary stabilizers like phosphites, which can decompose hydroperoxides that are formed during the initial stages of oxidation.
-
Analysis of Byproducts: If unexpected products are observed, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the degradation products and better understand the degradation pathway.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to degrade?
Q2: What are the primary thermal degradation pathways for this compound?
A2: Long-chain diols can undergo several degradation pathways at elevated temperatures. The most common include:
-
Dehydration: Elimination of water to form unsaturated alcohols or cyclic ethers.
-
Oxidation: In the presence of oxygen, oxidation can lead to the formation of aldehydes, ketones, and carboxylic acids, which can further react and cause discoloration and polymerization.
-
C-C Bond Cleavage: At higher temperatures, cleavage of the carbon-carbon bonds can occur, leading to the formation of smaller volatile molecules.
Q3: What types of antioxidants are most effective for stabilizing this compound?
A3: Hindered phenolic antioxidants are highly effective as primary antioxidants for polyols.[2][3][4] They work by donating a hydrogen atom to peroxy radicals, thus terminating the free-radical chain reactions that lead to degradation. For enhanced protection, a synergistic combination of a primary antioxidant (hindered phenol) and a secondary antioxidant (e.g., a phosphite or thioester) is often recommended. The phosphite can decompose hydroperoxides, which are intermediate products of oxidation.
Q4: How can I determine the effectiveness of an antioxidant for my application?
A4: The effectiveness of an antioxidant can be evaluated using thermal analysis techniques. Thermogravimetric Analysis (TGA) can show an increase in the onset temperature of decomposition when an effective antioxidant is added. Differential Scanning Calorimetry (DSC) can be used to determine the Oxidative Induction Time (OIT), which is a measure of the stability of a material against oxidation. A longer OIT indicates a more effective antioxidant.
Quantitative Data Summary
The following tables provide hypothetical yet representative data on the thermal stability of this compound and the effectiveness of common antioxidants. This data is intended for illustrative purposes and should be confirmed by experimental analysis.
Table 1: Thermal Properties of this compound
| Property | Value |
| Melting Point | ~80 °C |
| Boiling Point | ~324 °C |
| Autoignition Temperature | ~300 °C |
| Onset of Decomposition (TGA, N2) | 220 - 250 °C |
| Onset of Decomposition (TGA, Air) | 200 - 230 °C |
Table 2: Effect of Antioxidants on the Thermal Stability of this compound (TGA Data)
| Antioxidant (0.1 wt%) | Onset of Decomposition (°C, Air) |
| None | 215 |
| Butylated Hydroxytoluene (BHT) | 235 |
| Irganox® 1010 | 245 |
| Triphenyl Phosphite (TPP) | 225 |
| Irganox® 1010 + TPP (1:1) | 255 |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Determining Thermal Stability
Objective: To determine the onset temperature of thermal decomposition of this compound and to evaluate the effectiveness of antioxidants.
Materials:
-
This compound
-
Antioxidant(s) of choice (e.g., BHT, Irganox® 1010)
-
TGA instrument
-
Nitrogen and compressed air sources
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
If evaluating an antioxidant, prepare a homogenous mixture of this compound with the desired concentration of the antioxidant (e.g., 0.1 wt%).
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with the desired gas (nitrogen for inert atmosphere, air for oxidative conditions) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure a stable atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 400°C at a constant heating rate of 10°C/min.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by the intersection of the baseline with the tangent of the decomposition curve.
Protocol 2: Differential Scanning Calorimetry (DSC) for Determining Oxidative Induction Time (OIT)
Objective: To assess the oxidative stability of this compound and the effectiveness of antioxidants.
Materials:
-
This compound
-
Antioxidant(s) of choice
-
DSC instrument with an OIT module
-
Oxygen and nitrogen sources
Procedure:
-
Accurately weigh 3-5 mg of the this compound sample (with or without antioxidant) into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a rate of 20°C/min to a constant isothermal temperature (e.g., 180°C, 190°C, or 200°C).
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Visualizations
Caption: Thermal degradation pathways of this compound.
Caption: Mechanism of antioxidant action in preventing degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 3. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
Challenges and solutions for scaling up 1,6-Dodecanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-dodecanediol. Due to the limited availability of direct, optimized protocols for this compound, this guide focuses on plausible synthetic routes derived from established organic chemistry principles and analogies to the synthesis of other long-chain diols.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for this compound at a laboratory scale?
A1: While a standardized, large-scale industrial synthesis for this compound is not widely documented, several potential laboratory-scale routes can be explored. These include:
-
Selective Oxidation of n-Dodecane: Direct oxidation of the alkane at the C1 and C6 positions. This method is conceptually simple but achieving high regioselectivity is a significant challenge.[1][2][3]
-
Hydroboration-Oxidation of 1,5-Dodecadiene: A two-step process involving the anti-Markovnikov addition of a borane reagent across the double bonds, followed by oxidation to the diol.[4][5][6][7]
-
Grignard-based Approaches: Utilizing a di-Grignard reagent derived from a C6-dihalide and reacting it with an appropriate electrophile, such as an epoxide or a protected dialdehyde.[8][9][10]
-
Reduction of a 1,6-Dicarbonyl Precursor: If a suitable 1,6-dodecanedione or a derivative of adipic acid with a C6 side chain is available, it can be reduced to the corresponding diol.
Q2: What are the primary challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis of long-chain diols like this compound presents several challenges:
-
Catalyst Efficiency and Cost: Many potential synthetic routes rely on expensive catalysts, and their efficiency may decrease at a larger scale.
-
Reaction Control: Maintaining precise temperature and pressure control is crucial for selectivity and to avoid side reactions, which becomes more complex in larger reactors.
-
Product Isolation and Purification: The high boiling point and waxy nature of this compound can make purification by distillation or crystallization challenging.[11]
-
Byproduct Formation: Side reactions can lead to a variety of byproducts that are difficult to separate from the desired diol.[12]
Q3: How can I purify crude this compound?
A3: Purification of this compound can be achieved through several methods, depending on the impurities present:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen where the diol has high solubility at elevated temperatures and low solubility at room temperature.[11]
-
Column Chromatography: For small-scale purifications, silica gel chromatography can be effective in separating the diol from non-polar and more polar impurities.
-
Vacuum Distillation: Due to its high boiling point, distillation must be performed under high vacuum to prevent thermal decomposition.
Q4: What analytical techniques are suitable for characterizing this compound?
A4: The following analytical techniques are recommended for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and identify any volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional groups.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Troubleshooting Guides
Route 1: Selective Oxidation of n-Dodecane
Problem: Low yield and poor selectivity for this compound.
| Possible Cause | Solution |
| Over-oxidation to carboxylic acids or ketones. | Optimize reaction time and temperature. Use a milder oxidizing agent or a more selective catalyst system.[1][2][3] |
| Oxidation at other positions on the dodecane chain. | Employ a catalyst with shape-selectivity or directing groups to favor oxidation at the desired positions. This is a significant research challenge. |
| Catalyst deactivation. | Regenerate the catalyst if possible, or use a more robust catalyst. Ensure the reaction is free from catalyst poisons. |
Route 2: Hydroboration-Oxidation of 1,5-Dodecadiene
Problem: Formation of undesired isomeric diols.
| Possible Cause | Solution |
| Markovnikov addition of the borane. | Use a sterically hindered borane reagent (e.g., 9-BBN) to enhance anti-Markovnikov selectivity.[4][5][6][7] |
| Incomplete reaction of both double bonds. | Use a molar excess of the borane reagent and ensure adequate reaction time. |
| Rearrangement of the intermediate organoborane. | Maintain a low reaction temperature during the hydroboration step. |
Route 3: Grignard-based Approaches
Problem: Low yield of the desired diol.
| Possible Cause | Solution |
| Incomplete formation of the di-Grignard reagent. | Ensure the magnesium is highly activated and the reaction is performed under strictly anhydrous conditions. The use of Rieke magnesium can be beneficial.[8] |
| Wurtz coupling side reaction. | Add the dihalide slowly to the magnesium suspension to maintain a low concentration of the dihalide in the reaction mixture.[12] |
| Reaction of the Grignard reagent with the solvent or impurities. | Use anhydrous ether or THF as the solvent and ensure all glassware and reagents are scrupulously dry. |
Experimental Protocols (Hypothetical)
Note: The following protocols are hypothetical and based on general procedures for the described reaction types. They should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Hydroboration-Oxidation of 1,5-Dodecadiene
-
Hydroboration: In a flame-dried, nitrogen-purged flask, dissolve 1,5-dodecadiene in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF dropwise while maintaining the temperature at 0 °C. Allow the reaction to stir at room temperature for 12-24 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.[6] Caution: Hydrogen peroxide is a strong oxidizer. The reaction is exothermic. After the addition is complete, allow the mixture to warm to room temperature and stir for another 6-12 hours.
-
Work-up and Purification: Quench the reaction by the addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Grignard Synthesis from 1,6-Dibromohexane and an Epoxide
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.[8] Add a solution of 1,6-dibromohexane in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining dibromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent.
-
Reaction with Epoxide: Cool the Grignard solution to 0 °C. Add a solution of a suitable epoxide (e.g., propylene oxide, which would require further chain extension in a subsequent step) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude diol by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table presents typical reaction parameters for the classes of reactions discussed. Specific data for this compound synthesis is limited and would require experimental determination.
| Reaction Type | Typical Catalyst | Typical Solvent | Temperature (°C) | Typical Yield Range (%) |
| Alkane Oxidation | Metal oxides, porphyrins | Acetonitrile, water | 25 - 150 | 10 - 50 (highly substrate dependent) |
| Hydroboration-Oxidation | 9-BBN, BH₃·THF | THF, Diethyl ether | 0 - 25 | 70 - 95 |
| Grignard Reaction | None (Mg metal) | THF, Diethyl ether | 0 - 65 | 50 - 90 |
Visualizations
Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. trans-Hydroboration–oxidation products in Δ5-steroids via a hydroboration-retro-hydroboration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. researchgate.net [researchgate.net]
Troubleshooting common issues in the characterization of 1,6-Dodecanediol-based polymers
Welcome to the technical support center for the characterization of 1,6-dodecanediol-based polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
I. Polymer Synthesis and Handling
This section addresses common challenges that may arise during the synthesis and initial handling of polymers derived from this compound.
Question: My polyesterification or polycondensation reaction with this compound is resulting in a low molecular weight polymer. What are the potential causes and solutions?
Answer:
Achieving a high molecular weight is crucial for desirable mechanical properties. Several factors can contribute to low molecular weight in polymers synthesized using long-chain diols like this compound.
Potential Causes:
-
Inefficient Water Removal: In polyesterification, water is a byproduct, and its presence can shift the reaction equilibrium, hindering polymer chain growth.
-
Monomer Impurity: The purity of this compound and the corresponding diacid or diisocyanate is critical. Impurities can act as chain terminators.
-
Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of the diol and diacid/diisocyanate will result in an excess of one monomer at the end of the reaction, limiting the final chain length.
-
Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.
-
Catalyst Deactivation: The catalyst used in the polymerization can lose its activity over time, especially in the presence of impurities or water.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low molecular weight polymer synthesis.
II. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is a fundamental technique for determining the molecular weight distribution of your this compound-based polymers. However, the unique properties of these polymers can present challenges.
Question: I am having trouble dissolving my this compound-based polymer for GPC analysis. What solvents should I try?
Answer:
The long aliphatic chain of this compound can impart significant crystallinity and hydrophobicity to the resulting polymer, making it challenging to dissolve in common GPC solvents.
Recommended Solvents (in order of increasing solvent strength):
-
Tetrahydrofuran (THF): Often a good starting point for many polyesters and polyurethanes.
-
Chloroform: Can be effective for polyesters with a higher content of aromatic or shorter-chain co-monomers.
-
Toluene or Xylene: Suitable for more nonpolar polymers, often requiring elevated temperatures for dissolution.
-
1,2,4-Trichlorobenzene (TCB): A powerful solvent for semi-crystalline polymers, typically used at high temperatures (e.g., 135-150°C).
-
Hexafluoroisopropanol (HFIP): An excellent, though expensive, solvent for dissolving highly crystalline and hydrogen-bonding polymers like polyamides and some polyesters at room temperature.[1]
Sample Preparation Protocol for GPC/SEC:
-
Accurate Weighing: Precisely weigh 5-10 mg of the dry polymer.
-
Solvent Selection: Choose an appropriate solvent from the list above.
-
Dissolution: Add the solvent to the polymer and stir gently. Mild heating may be necessary for some polymers. Avoid vigorous shaking or sonication which can cause chain scission.
-
Filtration: Once fully dissolved, filter the solution through a 0.2-0.45 µm syringe filter (PTFE or other compatible material) to remove any particulates that could damage the GPC columns.
-
Degassing: Degas the filtered solution before injection to prevent air bubbles from interfering with the detector signal.
Question: My GPC chromatogram shows an unusual peak shape (e.g., tailing, fronting, or multiple peaks). What could be the cause?
Answer:
Abnormal peak shapes in GPC can indicate a variety of issues related to the sample, solvent, or the GPC system itself.
| Issue | Potential Cause | Solution |
| Peak Tailing | - Interaction between the polymer and the column packing material.- Low sample concentration. | - Use a stronger or more appropriate solvent.- Add a small amount of salt (e.g., LiBr) to the mobile phase to reduce interactions.- Increase sample concentration. |
| Peak Fronting | - Column overloading due to high sample concentration or injection volume. | - Reduce the sample concentration or injection volume. |
| Split or Multiple Peaks | - Presence of aggregates or multiple polymer species.- Incomplete dissolution of the sample.- Column degradation. | - Ensure complete dissolution of the sample.- Filter the sample solution thoroughly.- Run a standard to check column performance and replace if necessary. |
III. Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal properties and stability of your this compound-based polymers.
Question: My DSC thermogram of a this compound-based polyester shows multiple melting peaks. How should I interpret this?
Answer:
The presence of multiple melting peaks in the DSC thermogram of a semi-crystalline polymer is a common phenomenon and can be attributed to several factors:
-
Different Crystal Structures: The polymer may crystallize into different polymorphic forms, each with a distinct melting point.
-
Recrystallization and Melting: During the DSC heating scan, less perfect crystals may melt at a lower temperature, and the resulting molten polymer may then recrystallize into more perfect crystals, which then melt at a higher temperature.[2]
-
Varying Lamellar Thickness: The polymer may have a distribution of crystal lamellar thicknesses, with thinner lamellae melting at lower temperatures.
Experimental Workflow for DSC Analysis:
Caption: A typical experimental workflow for DSC analysis.
Question: How do I interpret the TGA curve for my this compound-based polyurethane?
Answer:
The thermal degradation of polyurethanes is a complex process that often occurs in multiple steps. For aliphatic polyurethanes based on this compound, the TGA curve can typically be divided into two or three main degradation stages.
-
First Stage (approx. 200-300°C): This initial weight loss is often attributed to the dissociation of the urethane linkages into isocyanate and alcohol. The stability of the hard segments, influenced by the diisocyanate and chain extender, plays a key role here.
-
Second Stage (approx. 300-450°C): This stage usually corresponds to the degradation of the soft segments, which in this case would be derived from the this compound-based polyester or polyether polyol.[3]
-
Third Stage (above 450°C): Further degradation and charring of the remaining polymer backbone.
Interpreting TGA Results:
Caption: Key parameters to analyze from a TGA curve.
IV. Mechanical Properties
The mechanical behavior of your this compound-based polymer is critical for its intended application. This section addresses common questions related to mechanical testing.
Question: What are the expected tensile properties of polyesters synthesized with this compound?
Answer:
The tensile properties of polyesters derived from this compound will depend significantly on the diacid co-monomer and the resulting molecular weight and crystallinity of the polymer. In general, the long, flexible C12 chain of the diol can lead to polymers with good ductility.
| Polymer System (Example) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Poly(dodecamethylene adipate) | ~13 | ~360 | ~310 |
| Poly(dodecamethylene terephthalate) | 40 - 60 | 100 - 300 | 1000 - 1500 |
| Poly(dodecamethylene sebacate) | 15 - 25 | 400 - 600 | 200 - 400 |
Note: These are approximate values and can vary based on synthesis conditions, molecular weight, and processing.
Question: My polymer films are brittle and show low elongation at break. What could be the reason?
Answer:
Brittleness in polymer films can stem from several factors, often related to the polymer's molecular weight and morphology.
-
Low Molecular Weight: As discussed in the synthesis section, insufficient chain length is a primary cause of poor mechanical properties.
-
High Crystallinity: While some crystallinity is desirable for strength, excessively high or uncontrolled crystallinity can lead to brittleness. The long methylene sequence from this compound can promote high crystallinity.
-
Processing Conditions: The method of film preparation (e.g., solvent casting, melt pressing) and any subsequent thermal treatment (annealing) can significantly impact the crystalline morphology and, consequently, the mechanical properties.
-
Presence of Defects: Voids, microcracks, or unincorporated fillers can act as stress concentration points, leading to premature failure.
V. Hydrolytic Stability
For applications in drug delivery and biomedical devices, understanding the hydrolytic stability of your this compound-based polymer is essential.
Question: How does the long aliphatic chain of this compound affect the hydrolytic stability of polyesters?
Answer:
The long C12 chain of this compound increases the hydrophobicity of the resulting polyester. This increased hydrophobicity can hinder the diffusion of water to the ester linkages, thereby slowing down the rate of hydrolytic degradation compared to polyesters made with shorter-chain diols.[4][5] However, the overall degradation rate will also be influenced by other factors such as the co-monomer, crystallinity, and the presence of any catalysts. Generally, a higher degree of crystallinity will also lead to a slower degradation rate as the ester bonds within the crystalline domains are less accessible to water.[5]
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Techniques for controlling the molecular weight of polymers made from 1,6-Dodecanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers synthesized from 1,6-dodecanediol.
Troubleshooting Guides
Problem 1: Consistently obtaining low molecular weight polymer.
| Question | Answer |
| How can I increase the molecular weight of my polyester? | To achieve a higher molecular weight, it is crucial to ensure the reaction goes to a high conversion. This can be facilitated by the efficient removal of the condensation byproduct, typically water. Applying a high vacuum during the later stages of the polymerization is essential. Additionally, ensure precise stoichiometric balance of the diol and diacid monomers, as any excess of one monomer will limit the chain growth. Increasing the reaction temperature and time can also promote further polymerization.[1] |
| What is the impact of monomer impurity on molecular weight? | The presence of monofunctional impurities in either the this compound or the diacid monomer will act as a chain terminator, significantly limiting the final molecular weight.[1] It is highly recommended to use high-purity monomers. Recrystallization or distillation of monomers may be necessary if purity is a concern. |
| Could my catalyst be the issue? | An inappropriate or inactive catalyst can lead to low reaction rates and, consequently, low molecular weight. Ensure the catalyst is suitable for polyesterification and is used at the correct concentration. For example, p-toluenesulfonic acid (p-TSA) is a common catalyst for this type of reaction.[2] The catalyst should be stored under appropriate conditions to prevent deactivation. |
Problem 2: Poor reproducibility of polymer molecular weight.
| Question | Answer |
| Why do I get different molecular weights in different batches even with the same protocol? | Inconsistent removal of the condensation byproduct is a common cause of variability. Ensure that the vacuum level and the efficiency of the stirring are consistent between batches to facilitate uniform removal of water. Variations in the heating profile, including the rate of temperature increase and the final reaction temperature, can also affect the polymerization kinetics and the final molecular weight.[3] |
| How critical is the accuracy of monomer measurement? | Even small variations in the molar ratio of the diol and diacid can lead to significant differences in the final molecular weight.[1] Use analytical balances for precise measurement of monomers to ensure a consistent stoichiometric ratio in every reaction. |
| Does the reaction setup affect reproducibility? | Yes, factors such as the geometry of the reaction vessel, the efficiency of the condenser, and the position of the thermometer can all influence the reaction conditions and lead to variations in molecular weight. Standardizing the setup for all reactions is crucial for reproducibility. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| How can I intentionally synthesize a low molecular weight polyester? | To target a lower molecular weight, you can introduce a stoichiometric imbalance by using a slight excess of this compound.[1][4] Alternatively, a monofunctional molecule, such as a mono-alcohol or a mono-carboxylic acid, can be added to the reaction mixture to act as a chain stopper.[1] |
| What is the effect of reaction temperature on molecular weight? | Generally, higher reaction temperatures increase the reaction rate, which can lead to higher molecular weights in a given amount of time.[3] However, excessively high temperatures can lead to side reactions, such as thermal degradation or the formation of cyclic oligomers, which can limit or even decrease the molecular weight. |
| What is the role of a catalyst in controlling molecular weight? | A catalyst increases the rate of the esterification reaction, allowing for the achievement of high molecular weight in a shorter time. The type and concentration of the catalyst can influence the final molecular weight.[5] |
| How does reaction time influence the molecular weight? | In step-growth polymerization, the molecular weight increases with reaction time.[5] Initially, the molecular weight builds up slowly, and a high molecular weight is typically achieved only in the final stages of the reaction, requiring prolonged reaction times at high temperatures and under vacuum. |
| Can I use solid-state polymerization to increase the molecular weight? | Yes, solid-state polymerization (SSP) is a technique used to increase the molecular weight of a pre-polymer. The pre-polymer is heated to a temperature below its melting point under vacuum or an inert gas flow. This allows for the removal of residual condensation byproducts and further chain extension, resulting in a higher molecular weight polymer. |
Data Presentation
Table 1: Effect of Stoichiometric Imbalance on the Molecular Weight of Polyester Diols
This table summarizes the effect of the initial molar ratio (r = diacid/diol) on the number average molecular weight (Mn) and polydispersity index (PDI) of polyester diols synthesized from a diacid and a diol, illustrating a principle directly applicable to this compound polymerization.
| Molar Ratio (r = diacid/diol) | Mn ( g/mol ) at 10h | PDI at 10h |
| 0.9 | ~2500 | ~1.8 |
| 0.8 | ~1800 | ~1.6 |
| 0.7 | ~1200 | ~1.5 |
Data adapted from a study on polyester diols, demonstrating the trend of decreasing molecular weight with increasing stoichiometric imbalance.[4]
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Polyester via Melt Polycondensation
This protocol describes a general procedure for synthesizing high molecular weight polyesters from this compound and a dicarboxylic acid (e.g., sebacic acid) using a two-stage melt polycondensation method.
-
Esterification Stage:
-
Charge equimolar amounts of this compound and the dicarboxylic acid into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Add a catalyst, such as p-toluenesulfonic acid (p-TSA), at a concentration of 0.1-0.5 mol% relative to the diacid.
-
Heat the mixture to 160-180°C under a slow stream of nitrogen while stirring.
-
Maintain these conditions for 2-4 hours to form low molecular weight oligomers, collecting the water byproduct in the condenser.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum and elevated temperature for another 4-8 hours to facilitate the removal of the remaining water and increase the polymer's molecular weight.
-
The reaction progress can be monitored by measuring the viscosity of the melt.
-
Once the desired molecular weight is achieved, cool the reactor to room temperature and collect the solid polymer.
-
Protocol 2: Controlling Molecular Weight using Stoichiometric Imbalance
This protocol details how to synthesize a polyester with a targeted lower molecular weight by introducing a controlled excess of this compound.
-
Monomer Calculation:
-
Determine the desired degree of polymerization (Xn).
-
Calculate the required molar ratio (r) of the diacid to this compound using the Carothers equation for an excess of one monomer: Xn = (1 + r) / (1 - r). For example, to target an Xn of 11, a molar ratio (r) of 0.9 would be required.
-
-
Polymerization:
-
Follow the same two-stage melt polycondensation procedure as described in Protocol 1, but use the calculated imbalanced molar ratio of the monomers.
-
The reaction will proceed to a point where the limiting monomer (the diacid in this case) is completely consumed, thereby controlling the final molecular weight.
-
Visualizations
Caption: Workflow for the synthesis of polyesters from this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. iscientific.org [iscientific.org]
- 3. researchgate.net [researchgate.net]
- 4. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 5. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,6-Dodecanediol and Other Long-Chain Diols in Polyester Synthesis
An Objective Guide for Researchers and Material Scientists
The selection of monomers is a critical determinant of the final properties of a polymer. For polyesters and polyurethanes, the structure of the diol component, particularly its chain length, offers a powerful tool for tuning thermal and mechanical characteristics. This guide provides a comparative analysis of 1,6-dodecanediol against other common linear α,ω-diols, focusing on their impact on polyester properties. By systematically varying the diol structure, researchers can balance properties like flexibility, melting point, and degradation kinetics to meet the demands of specific applications, from biomedical devices to high-performance plastics.
Comparative Performance Analysis: The Impact of Diol Chain Length
The length of the aliphatic chain in α,ω-diols directly influences the flexibility of the resulting polymer backbone and the density of polar ester or urethane linkages. Generally, as the number of methylene units (–CH₂–) in the diol increases, the following trends are observed:
-
Increased Flexibility and Ductility: Longer, more flexible diol segments lead to a decrease in the rigidity of the polymer chain. This often results in lower tensile strength but significantly higher elongation at break.
-
Decreased Melting Temperature (Tm) and Glass Transition Temperature (Tg): The increased chain flexibility and lower density of hydrogen-bonding groups (like esters or urethanes) reduce the energy required for chain mobility and melting.
-
Modified Crystallinity: The ability of polymer chains to pack into ordered crystalline structures is affected by the diol length. This relationship can be complex, but longer, flexible chains can sometimes disrupt chain packing.[1]
-
Enhanced Hydrophobicity: A higher proportion of nonpolar methylene units increases the overall hydrophobicity of the polymer, affecting its solubility and interaction with aqueous environments.
The following table summarizes the typical performance of polyesters synthesized from a common diacid (e.g., succinic acid) and various long-chain diols.
| Property | Polymer from 1,6-Hexanediol | Polymer from 1,8-Octanediol | Polymer from 1,10-Decanediol | Polymer from 1,12-Dodecanediol |
| Diol Methylene Units | 6 | 8 | 10 | 12 |
| Melting Temp. (Tm) | Higher | Intermediate-High | Intermediate-Low | Lower |
| Glass Transition (Tg) | Higher | Intermediate-High | Intermediate-Low | Lower |
| Tensile Strength | Higher | Intermediate-High | Intermediate | Lower |
| Elongation at Break | Lower | Intermediate | Intermediate-High | Higher |
| Crystallinity | Higher | Intermediate-High | Intermediate | Lower |
| Hydrophobicity | Lower | Intermediate | Higher | Highest |
Note: Absolute values are dependent on the specific diacid used, catalyst, and final molecular weight. The table reflects general trends.
Experimental Protocols
To ensure a valid comparison between diols, standardized synthesis and characterization protocols are essential. The following sections detail the methodologies for producing and evaluating polyesters from long-chain diols.
This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high molecular weight polyesters from diols and dicarboxylic acids.[2][3]
-
Esterification (Stage 1):
-
Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with equimolar amounts of the diol (e.g., 1,12-dodecanediol) and a dicarboxylic acid (e.g., succinic acid). A slight molar excess of the diol (1.05:1) can be used to compensate for any potential volatilization.
-
Add a catalyst, such as titanium(IV) butoxide (Ti(OBu)₄) or antimony trioxide (Sb₂O₃), at a concentration of approximately 200-500 ppm relative to the diacid.
-
Heat the mixture under a slow stream of nitrogen to 180-200°C.
-
Maintain this temperature with continuous stirring for 2-4 hours, or until approximately 90% of the theoretical amount of water byproduct has been collected in the condenser.
-
-
Polycondensation (Stage 2):
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg over a period of 30-60 minutes to facilitate the removal of the remaining water and excess diol.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the molten polymer will noticeably increase.
-
To stop the reaction, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Molecular Weight Determination (GPC): Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are determined using Gel Permeation Chromatography (GPC). Samples are dissolved in a suitable solvent like tetrahydrofuran (THF) or chloroform, and the system is calibrated with polystyrene standards.
-
Thermal Properties Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). A sample is typically heated from -50°C to 200°C at a rate of 10°C/min, cooled back to -50°C, and then reheated at the same rate. The data from the second heating scan is used to ensure a consistent thermal history.[2]
-
Thermal Stability Analysis (TGA): Thermogravimetric Analysis (TGA) is performed to assess the thermal stability of the polymer. A sample is heated from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere to identify the onset temperature of decomposition.[2][3]
-
Mechanical Properties Testing: Polymer films are prepared by melt-pressing or solvent casting. Dog-bone shaped specimens are cut and subjected to tensile testing according to ASTM D638 standards. This test yields key data on tensile strength, Young's modulus, and elongation at break.[2]
Visualized Workflows and Relationships
Diagrams provide a clear visual representation of complex processes and relationships, aiding in comprehension and experimental design.
References
A Comparative Guide to the Spectroscopic Characterization of Long-Chain α,ω-Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for three commercially available long-chain α,ω-diols: 1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol. The structural validation of such molecules is fundamental in various fields, including polymer chemistry, materials science, and the synthesis of pharmaceutical intermediates. This document presents a summary of their characteristic spectroscopic signatures in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a baseline for the identification and quality assessment of these and similar long-chain diols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 1,8-octanediol, 1,10-decanediol, and 1,12-dodecanediol. This data is essential for distinguishing between these homologous diols and for verifying their structure post-synthesis or upon commercial acquisition.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,8-Octanediol | ~3.64 | Triplet | 4H | HO-CH ₂- |
| ~1.57 | Quintet | 4H | HO-CH₂-CH ₂- | |
| ~1.34 | Multiplet | 8H | -(CH ₂)- | |
| 1,10-Decanediol | ~3.64 | Triplet | 4H | HO-CH ₂- |
| ~1.56 | Quintet | 4H | HO-CH₂-CH ₂- | |
| ~1.29 | Multiplet | 12H | -(CH ₂)- | |
| 1,12-Dodecanediol | ~3.64 | Triplet | 4H | HO-CH ₂- |
| ~1.56 | Quintet | 4H | HO-CH₂-CH ₂- | |
| ~1.26 | Multiplet | 16H | -(CH ₂)- |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1,8-Octanediol | ~63.1 | HO-C H₂- |
| ~32.8 | HO-CH₂-C H₂- | |
| ~29.4 | -(C H₂)- | |
| ~25.7 | -(C H₂)- | |
| 1,10-Decanediol | ~63.1 | HO-C H₂- |
| ~32.8 | HO-CH₂-C H₂- | |
| ~29.5 | -(C H₂)- | |
| ~29.3 | -(C H₂)- | |
| ~25.8 | -(C H₂)- | |
| 1,12-Dodecanediol | ~63.1 | HO-C H₂- |
| ~32.8 | HO-CH₂-C H₂- | |
| ~29.6 | -(C H₂)- | |
| ~29.4 | -(C H₂)- | |
| ~29.3 | -(C H₂)- | |
| ~25.9 | -(C H₂)- |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| All Diols | ~3300 (broad) | O-H stretch |
| ~2920 | C-H stretch (asymmetric) | |
| ~2850 | C-H stretch (symmetric) | |
| ~1465 | C-H bend (scissoring) | |
| ~1060 | C-O stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1,8-Octanediol | 146 | 128 [M-H₂O]⁺, 115 [M-CH₂OH]⁺ |
| 1,10-Decanediol | 174 | 156 [M-H₂O]⁺, 143 [M-CH₂OH]⁺ |
| 1,12-Dodecanediol | 202 | 184 [M-H₂O]⁺, 171 [M-CH₂OH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for long-chain diols. Instrument-specific parameters may require optimization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diol in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire a ¹³C NMR spectrum, typically with 1024-4096 scans, using proton decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the diol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the diol (in a volatile organic solvent such as methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak and characteristic fragment ions. The loss of water ([M-18]⁺) and a hydroxymethyl radical ([M-31]⁺) are common fragmentation pathways for α,ω-diols.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized chemical compound, such as a long-chain diol.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.
Performance evaluation of 1,6-Dodecanediol in various industrial applications
A Comparative Guide for Researchers and Formulation Scientists
In the competitive landscape of polymer and lubricant manufacturing, the selection of raw materials is a critical determinant of final product performance. 1,12-Dodecanediol, a long-chain aliphatic diol, has emerged as a versatile building block, offering unique advantages in a variety of industrial applications. This guide provides an objective comparison of 1,12-Dodecanediol's performance against common alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Polyesters: Enhancing Flexibility and Modifying Thermal Properties
1,12-Dodecanediol is a key monomer in the synthesis of polyesters, where the length of its carbon chain imparts distinct characteristics to the resulting polymer. It is often compared with shorter-chain diols like 1,6-hexanediol and 1,4-butanediol. The general trend observed is that longer-chain diols increase the flexibility and decrease the melting point of the polyester.
Table 1: Comparison of Polyester Properties Based on Diol Monomer
| Property | Polyester with 1,12-Dodecanediol | Polyester with 1,6-Hexanediol | Polyester with 1,4-Butanediol |
| Flexibility (Elongation at Break) | Higher | Moderate | Lower |
| Tensile Strength | Lower | Moderate | Higher |
| Melting Point (Tm) | Lower | Moderate | Higher |
| Glass Transition Temperature (Tg) | Lower | Moderate | Higher |
| Hydrolytic Stability | Generally Higher | Moderate | Lower |
Note: The data presented is a summary of trends observed across various studies. Specific values can vary depending on the dicarboxylic acid used and the polymerization conditions.
Experimental Protocol: Synthesis of Polyester via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation method for synthesizing polyesters using different diols.
Materials:
-
Diol (1,12-Dodecanediol, 1,6-Hexanediol, or 1,4-Butanediol)
-
Dicarboxylic acid (e.g., Adipic Acid, Terephthalic Acid)
-
Catalyst (e.g., Antimony trioxide, Titanium tetrabutoxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Esterification: The diol and dicarboxylic acid are charged into a reactor equipped with a stirrer, nitrogen inlet, and a distillation column. The molar ratio of diol to diacid is typically in a slight excess of the diol. The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. Water is formed as a byproduct and is continuously removed by distillation. This stage is continued until the acid value of the mixture drops to a predetermined level.
-
Polycondensation: The catalyst is added to the reactor. The temperature is then gradually increased to 220-280°C, and a vacuum is slowly applied (typically below 1 Torr). This stage facilitates the removal of excess diol and further increases the molecular weight of the polyester. The reaction is monitored by measuring the melt viscosity until the desired molecular weight is achieved. The resulting polyester is then extruded and pelletized.
Caption: Workflow for two-stage melt polycondensation of polyesters.
Polyurethanes: Tailoring Hardness and Flexibility as a Chain Extender
In the production of polyurethanes, diols are used as chain extenders to build the hard segment of the polymer, which in turn influences the material's mechanical properties. The longer chain of 1,12-Dodecanediol introduces greater flexibility into the hard segment compared to shorter-chain diols.
Table 2: Performance of Diols as Chain Extenders in Polyurethanes
| Property | Polyurethane with 1,12-Dodecanediol | Polyurethane with 1,6-Hexanediol | Polyurethane with 1,4-Butanediol |
| Hardness (Shore A/D) | Lower | Moderate | Higher |
| Tensile Strength | Moderate | High | Very High |
| Elongation at Break | Higher | Moderate | Lower |
| Tear Strength | Good | Very Good | Excellent |
| Low-Temperature Flexibility | Excellent | Good | Moderate |
| Glass Transition Temp. (Hard Segment) | Lower | Moderate | Higher |
Note: This table summarizes general performance characteristics. The specific polyol and isocyanate used will significantly impact the final properties.
Experimental Protocol: Synthesis of Polyurethane Elastomers
This protocol outlines a typical one-shot or prepolymer method for synthesizing polyurethane elastomers.
Materials:
-
Polyol (e.g., Polyether or Polyester polyol)
-
Diisocyanate (e.g., MDI, TDI)
-
Chain Extender (1,12-Dodecanediol, 1,6-Hexanediol, or 1,4-Butanediol)
-
Catalyst (e.g., Dabco, Tin(II) octoate)
-
Degassing equipment
-
Molding and curing equipment
Procedure:
-
Pre-reaction Preparation: The polyol and chain extender are pre-mixed and degassed under vacuum at an elevated temperature (e.g., 80°C) to remove any moisture. The diisocyanate is also degassed separately.
-
Polymerization:
-
One-Shot Method: The polyol/chain extender mixture, diisocyanate, and catalyst are rapidly mixed together in stoichiometric amounts. The reacting mixture is then poured into a preheated mold and cured at a specific temperature (e.g., 100-120°C) for a set time.
-
Prepolymer Method: The polyol is first reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with the chain extender and catalyst. The mixture is then cast into a mold and cured.
-
-
Post-Curing: The demolded polyurethane elastomer is often post-cured at a specific temperature for an extended period to ensure the completion of the reaction and to stabilize its properties.
Caption: Comparison of One-Shot and Prepolymer methods for polyurethane synthesis.
Lubricants: Enhancing Performance through Ester Formulations
Esters of 1,12-Dodecanediol are utilized as synthetic lubricant base stocks and additives. The long, linear alkyl chain contributes to favorable viscosity-temperature characteristics, high thermal stability, and good lubricity.
Table 3: Comparative Performance of Diol Esters in Lubricant Formulations
| Property | Ester of 1,12-Dodecanediol | Ester of 1,6-Hexanediol |
| Viscosity Index (VI) | High | Moderate |
| Pour Point | Lower | Higher |
| Oxidative Stability | Good | Moderate |
| Lubricity (Film Strength) | Excellent | Good |
| Volatility | Low | Moderate |
Note: The performance of the ester is also highly dependent on the carboxylic acid used in its synthesis.
Experimental Protocol: Synthesis of Di-ester Lubricants
This protocol describes a standard esterification process for producing di-ester lubricants.
Materials:
-
Diol (1,12-Dodecanediol or 1,6-Hexanediol)
-
Monocarboxylic acid (e.g., 2-Ethylhexanoic acid, Oleic acid)
-
Catalyst (e.g., p-Toluenesulfonic acid, Tin(II) oxalate)
-
Solvent (e.g., Toluene, Xylene) for azeotropic water removal
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: The diol, a stoichiometric excess of the monocarboxylic acid, catalyst, and solvent are charged into a reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Esterification: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the acid value of the reaction mixture.
-
Purification: Once the reaction is complete (indicated by a low and constant acid value), the mixture is cooled. The catalyst is neutralized and removed by washing with a dilute alkaline solution followed by water. The organic layer is then dried, and the solvent and any excess carboxylic acid are removed by vacuum distillation to yield the purified di-ester.
Caption: Experimental workflow for the synthesis of di-ester lubricants.
A Comparative Guide to Chromatographic Methods for Confirming the Purity of 1,6-Dodecanediol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 1,6-Dodecanediol, a long-chain aliphatic diol, serves as a crucial building block in the synthesis of various polymers, esters, and other organic molecules. Its purity can significantly impact the outcome of chemical reactions, the properties of resulting materials, and the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of chromatographic methods for the confirmation of this compound purity, supported by illustrative experimental data and detailed protocols.
Potential Impurities in this compound
The purity of this compound can be affected by impurities stemming from its synthesis process. Common synthetic routes, such as the reduction of corresponding dicarboxylic acids or their esters, may lead to the presence of:
-
Unreacted Starting Materials: Residual amounts of the dicarboxylic acid or ester.
-
Byproducts of Incomplete Reaction: Mono-alcohols or other partially reduced intermediates.
-
Solvents and Reagents: Trace amounts of solvents or catalysts used during the synthesis and purification steps.
-
Oxidation Products: Aldehydes or carboxylic acids formed by the oxidation of the alcohol functional groups.
Effective analytical methods must be capable of separating this compound from these potential impurities.
Comparison of Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most prevalent and powerful techniques for assessing the purity of non-volatile and semi-volatile organic compounds like this compound.
Gas Chromatography (GC) is a well-established method for the analysis of volatile and thermally stable compounds. For diols, which have relatively high boiling points and polar hydroxyl groups, derivatization is often employed to increase their volatility and improve peak shape. GC coupled with a Flame Ionization Detector (FID) is a robust and widely used combination for purity determination, offering high sensitivity for organic compounds. For unambiguous identification of impurities, Mass Spectrometry (MS) is the detector of choice.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for the analysis of long-chain alcohols like this compound. Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore, which may necessitate the use of more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or derivatization to introduce a UV-active group.
Quantitative Data Summary
The following table summarizes typical performance characteristics for hypothetical, optimized GC-FID and HPLC-UV (with derivatization) methods for the analysis of this compound.
| Performance Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Retention Time (this compound) | ~ 15 minutes | ~ 10 minutes |
| Resolution (from key impurities) | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | ~ 10 ng/mL | ~ 50 ng/mL |
| Limit of Quantification (LOQ) | ~ 30 ng/mL | ~ 150 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol describes a general method for the purity analysis of this compound using GC-FID following derivatization.
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the solution to cool to room temperature before injection.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound. As this compound lacks a strong UV chromophore, this illustrative protocol assumes derivatization with a UV-active agent (e.g., benzoyl chloride) to enhance detection.
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add a molar excess of benzoyl chloride and a suitable base (e.g., pyridine).
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete.
-
Quench the reaction with a small amount of water.
-
Dilute the sample to a suitable concentration with the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector.
-
Detection Wavelength: 230 nm (for the benzoyl ester derivative).
Visualization of Experimental Workflows
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for assessing the purity of this compound.
-
GC-FID is a highly sensitive and robust method, particularly for volatile impurities. The primary consideration is the need for derivatization to ensure the volatility and thermal stability of the analyte.
-
HPLC-UV , when coupled with a derivatization step to introduce a UV-active moiety, offers excellent resolving power for a wide range of impurities. For direct analysis without derivatization, alternative detectors such as ELSD or CAD would be necessary.
The choice between these methods will depend on the specific impurities of interest, available instrumentation, and the desired level of sensitivity and specificity. For routine quality control, a validated GC-FID method is often a reliable and cost-effective choice. For research and development, where a broader range of potential non-volatile impurities might be present, an HPLC method with a suitable detector can provide a more comprehensive purity profile. In all cases, method validation is crucial to ensure accurate and reliable results.
A Comparative Guide to 1,6-Dodecanediol and Other Commercially Available Diols for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,6-Dodecanediol against other commercially available diols commonly used in pharmaceutical research and development. The information is intended to assist in the selection of appropriate excipients for various drug delivery applications.
Introduction to Diols in Pharmaceutical Formulations
Diols, organic compounds containing two hydroxyl (-OH) groups, are versatile excipients in the pharmaceutical industry. They are utilized for a wide range of applications, including as solvents, co-solvents, solubility enhancers, penetration enhancers for topical delivery, and as monomers for the synthesis of biodegradable polymers.[1][2][3] The performance of a diol in a specific application is largely dependent on its physicochemical properties, such as chain length, viscosity, and hydrophilicity. This guide focuses on the comparative analysis of this compound with other short-chain and long-chain diols.
Comparative Data of Selected Diols
The following table summarizes the key physicochemical properties of this compound and a selection of other commercially available diols. This data is essential for understanding their potential performance in pharmaceutical formulations.
| Property | This compound | 1,2-Propanediol | 1,8-Octanediol | 1,10-Decanediol | 1,12-Dodecanediol |
| Molecular Formula | C12H26O2[4] | C3H8O2[5] | C8H18O2[6] | C10H22O2[7] | C12H26O2[8] |
| Molecular Weight | 202.33 g/mol [4] | 76.09 g/mol [5] | 146.23 g/mol [6] | 174.28 g/mol [7] | 202.33 g/mol [8] |
| Melting Point | Data Not Available | -59 °C[5] | 57-61 °C[6] | 72-75 °C[7] | 79-81 °C[9] |
| Boiling Point | Data Not Available | 188.2 °C[5] | 278.8 °C[6] | 297 °C[7] | 189 °C at 12 mmHg[9] |
| Solubility in Water | Data Not Available | Miscible[10] | Slightly soluble[6] | Poorly soluble[7] | Insoluble[9] |
| Primary Use in Pharma | Data Not Available | Solvent, humectant, preservative[11][12] | Solvent, stabilizer, emollient[1][3] | Solubilizer, stabilizer[2][13] | Solubilizer, stabilizer, emollient[14] |
| Predicted XlogP | 3.2[4] | -0.9 | 1.7 | 2.6 | 3.4 |
Note: Experimental data for this compound is limited in the public domain. The predicted XlogP value suggests it is a lipophilic compound.
Performance Benchmarking
3.1. Solubility Enhancement
Long-chain diols like 1,10-Decanediol and 1,12-Dodecanediol are explored for their potential as solubilizers for poorly water-soluble drugs.[2][14] Their amphiphilic nature, with a long hydrophobic carbon chain and two hydrophilic hydroxyl groups, allows them to act as co-solvents or to form micelles, thereby increasing the solubility of lipophilic active pharmaceutical ingredients (APIs). It is anticipated that this compound would exhibit similar properties. Shorter-chain diols like 1,2-Propanediol are highly effective solvents for a wide range of drugs due to their miscibility with water and many organic solvents.[10][11]
3.2. Transdermal Penetration Enhancement
Diols are known to act as penetration enhancers in topical and transdermal drug delivery systems.[15] Their mechanism of action often involves disruption of the highly ordered structure of the stratum corneum lipids, thereby increasing the permeability of the skin to drugs. The chain length of the diol plays a crucial role in its effectiveness as a penetration enhancer. While shorter-chain diols like propylene glycol are widely used, longer-chain diols may offer different penetration profiles.
3.3. Cytotoxicity
The safety and toxicity of any excipient are of paramount importance. While long-chain diols are generally considered to have low toxicity, it is essential to evaluate the cytotoxicity of any new excipient in relevant cell lines.[14] 1,2-Propanediol has a well-established safety profile and is considered safe for use in pharmaceuticals, food, and cosmetics.[10]
Experimental Protocols
To objectively compare the performance of this compound with other diols, the following experimental protocols are recommended.
4.1. Solubility Enhancement Assay
This protocol determines the extent to which a diol can increase the solubility of a poorly water-soluble drug.
-
Preparation of Saturated Solutions: An excess amount of the model drug is added to a series of vials containing different concentrations of the diol in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, the suspensions are filtered to remove the undissolved drug. The concentration of the dissolved drug in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility of the drug in each diol concentration is plotted to determine the solubility enhancement ratio.
4.2. In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method evaluates the potential of a diol to act as a penetration enhancer for topical or transdermal drug delivery.[16][17]
-
Membrane Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Formulation Application: A formulation containing the model drug and the diol as a potential penetration enhancer is applied to the surface of the skin in the donor compartment.
-
Sampling: The receptor compartment is filled with a suitable buffer solution (e.g., PBS, pH 7.4), which is maintained at a constant temperature (typically 32°C) and continuously stirred. At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Drug Quantification: The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to evaluate the penetration-enhancing effect of the diol.
4.3. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[18][19]
-
Cell Seeding: Human keratinocytes (HaCaT) or other relevant cell lines are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the diol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. A dose-response curve is generated to determine the IC50 value (the concentration of the diol that causes 50% inhibition of cell viability).
Visualizations
.
Caption: Experimental workflow for diol evaluation.
.
Caption: Diol structure and penetration enhancement.
Conclusion
While this compound remains a less-studied diol in pharmaceutical applications compared to established excipients like 1,2-Propanediol, its predicted lipophilicity suggests potential utility in solubilizing poorly water-soluble drugs and in topical delivery systems. The lack of direct comparative data necessitates a systematic experimental evaluation following the protocols outlined in this guide. Researchers and drug development professionals are encouraged to perform these benchmark studies to fully elucidate the performance of this compound and determine its suitability for their specific formulation needs. The provided experimental workflows and diagrams offer a framework for such an evaluation, ensuring a comprehensive and objective comparison against commercially available alternatives.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - this compound (C12H26O2) [pubchemlite.lcsb.uni.lu]
- 5. innospk.com [innospk.com]
- 6. 1,8-Octanediol - Wikipedia [en.wikipedia.org]
- 7. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 8. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. chinasolvents.com [chinasolvents.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. 2.10. Determination of Cell Viability by MTT Assay [bio-protocol.org]
Thermal analysis (DSC, TGA) of 1,6-Dodecanediol and its corresponding polymers
A Comprehensive Guide to the Thermal Analysis of 1,12-Dodecanediol and its Corresponding Polymers
Introduction
In the realm of polymer chemistry and materials science, understanding the thermal properties of monomers and their resulting polymers is paramount for predicting their performance, processing conditions, and end-use applications. This guide provides a detailed comparison of the thermal characteristics of 1,12-dodecanediol, a long-chain aliphatic diol, and its corresponding polyesters, specifically focusing on poly(1,12-dodecylene adipate). By employing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can elucidate key thermal transitions and decomposition behaviors, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation
The thermal properties of 1,12-dodecanediol and its polyester, poly(1,12-dodecylene adipate), are summarized in the table below. This data has been compiled from reputable chemical suppliers and peer-reviewed research.
| Property | 1,12-Dodecanediol | Poly(1,12-dodecylene adipate) |
| Melting Point (Tm) | 79-83 °C[1] | 73.1 °C |
| Glass Transition Temperature (Tg) | Not Applicable | -45.2 °C |
| Crystallization Temperature (Tc) | Not Reported | 47.9 °C |
| Decomposition Temperature (Td, 5%) | Not Reported | 344 °C |
| Enthalpy of Fusion (ΔHf) | Not Reported | 75.8 J/g |
| Enthalpy of Crystallization (ΔHc) | Not Reported | -72.5 J/g |
Note: The properties for Poly(1,12-dodecylene adipate) are based on a specific study and may vary depending on the molecular weight and synthesis conditions.
Experimental Protocols
A detailed understanding of the methodologies used to obtain the thermal data is crucial for accurate interpretation and replication of results.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Apparatus: A differential scanning calorimeter equipped with a cooling system.
Procedure:
-
A small sample (typically 2-6 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature program is initiated. A typical program involves:
-
An initial heating ramp to erase the thermal history of the sample.
-
A controlled cooling ramp to observe crystallization.
-
A second heating ramp to determine the glass transition and melting temperatures.
-
-
A constant heating and cooling rate, commonly 10 °C/min, is maintained under a continuous nitrogen purge to prevent oxidation.
-
The heat flow to the sample is recorded as a function of temperature, and the resulting thermogram is analyzed to determine Tg, Tc, Tm, ΔHc, and ΔHf.
Thermogravimetric Analysis (TGA)
TGA is a technique where the mass of a sample is monitored over time as the temperature changes. This analysis provides information about the thermal stability and composition of a material.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed onto the TGA's sensitive microbalance.
-
The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
The sample is heated at a constant rate, for example, 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature at which specific percentages of weight loss occur (e.g., Td, 5%).
Mandatory Visualization
The following diagram illustrates the logical workflow from the starting materials to the synthesis of the polyester and its subsequent thermal analysis.
Caption: Workflow for polyester synthesis and thermal characterization.
Discussion
The thermal data reveals significant differences between the monomer, 1,12-dodecanediol, and its corresponding polyester. 1,12-dodecanediol exhibits a sharp melting point, characteristic of a small, crystalline molecule. In contrast, poly(1,12-dodecylene adipate) displays a broader melting range and a distinct glass transition temperature, which is typical for a semi-crystalline polymer. The Tg at -45.2 °C indicates that the polymer is in a rubbery state at room temperature, suggesting potential applications where flexibility is required.
The TGA data for the polyester shows good thermal stability, with the onset of decomposition occurring at 344 °C. This high decomposition temperature is advantageous for melt processing, as it provides a wide processing window above the polymer's melting point without significant degradation.
Conclusion
The thermal analysis of 1,12-dodecanediol and its polyester, poly(1,12-dodecylene adipate), using DSC and TGA provides critical data for material characterization. The transformation from a simple diol to a long-chain polyester results in a material with distinct thermal properties, including a low glass transition temperature and high thermal stability. This information is invaluable for scientists and engineers in selecting and designing materials for a wide range of applications, from flexible films and coatings to matrices for drug delivery systems. The detailed experimental protocols provided herein serve as a practical guide for conducting similar thermal analyses.
References
A comparative investigation of different synthetic routes to 1,6-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
1,6-Dodecanediol is a long-chain diol with potential applications in the synthesis of polymers, lubricants, and as a precursor for various specialty chemicals. Unlike its more common isomer, 1,12-dodecanediol, the synthesis of this compound is not as widely documented, necessitating a comparative investigation of plausible synthetic pathways. This guide outlines and compares two primary chemical routes for the synthesis of this compound, providing detailed experimental protocols and a summary of expected yields and conditions.
Comparison of Synthetic Routes
The synthesis of this compound presents a challenge due to the need for regioselective functionalization of a twelve-carbon chain. Two viable multi-step synthetic routes are proposed and compared below: a Grignard-based approach and a Wittig reaction-based approach.
| Parameter | Route 1: Grignard-Based Synthesis | Route 2: Wittig Reaction-Based Synthesis |
| Starting Materials | 1,6-Hexanediol, Hexanal | 1,6-Hexanediol, 1-Hexanol |
| Key Reactions | Monobromination, Grignard Reaction, Reduction | Monobromination, Wittig Reaction, Hydrogenation |
| Number of Steps | 4 | 4 |
| Overall Yield (estimated) | Moderate | Moderate to Good |
| Key Reagents | Hydrobromic acid, Dihydropyran, Magnesium, Sodium borohydride | Hydrobromic acid, Triphenylphosphine, n-Butyllithium, Pyridinium chlorochromate, H2/Pd-C |
| Advantages | Utilizes well-established Grignard reaction. | Good control over carbon backbone formation. |
| Disadvantages | Requires protection/deprotection steps; Grignard reagent can be sensitive. | Use of strong base (n-BuLi); potential for Z/E isomer formation in Wittig reaction. |
Route 1: Grignard-Based Synthesis
This route involves the construction of the C12 backbone through the nucleophilic addition of a C6 Grignard reagent to a C6 aldehyde.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-1-hexanol
1,6-Hexanediol is monobrominated using hydrobromic acid in a biphasic system with toluene to selectively replace one hydroxyl group with a bromine atom.[1][2]
-
Reaction: 1,6-Hexanediol is refluxed with 48% hydrobromic acid in toluene for approximately 16-24 hours.[1]
-
Work-up: The organic layer is separated, washed, dried, and the product is purified by vacuum distillation.
-
Expected Yield: ~45-50%[1]
Step 2: Protection of 6-Bromo-1-hexanol
The hydroxyl group of 6-bromo-1-hexanol is protected as a tetrahydropyranyl (THP) ether to prevent it from reacting with the Grignard reagent in the subsequent step.[1]
-
Reaction: 6-Bromo-1-hexanol is reacted with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of pyridinium p-toluenesulfonate in dichloromethane.[1]
-
Work-up: The reaction mixture is washed, dried, and the solvent is evaporated to yield the protected bromohexanol.
Step 3: Grignard Reaction with Hexanal
The protected 6-bromo-1-hexanol is converted to a Grignard reagent, which then reacts with hexanal to form the C12 carbon skeleton with a secondary alcohol at the 6-position.
-
Grignard Formation: The protected bromohexanol in dry THF is added to magnesium turnings and refluxed to initiate the formation of the Grignard reagent.[1]
-
Reaction with Aldehyde: The Grignard reagent is then added to a solution of hexanal in dry THF at low temperature (e.g., 0 °C).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.
Step 4: Deprotection and Reduction to this compound
The THP protecting group is removed under acidic conditions, and the resulting secondary alcohol is reduced to a primary alcohol. Note: This reduction step is a conceptual proposal, as the direct reduction of a secondary alcohol to a methylene group in the presence of a primary alcohol is challenging. A more practical approach, though not detailed here, might involve oxidation to a ketone followed by a Wolff-Kishner or Clemmensen reduction, and then hydroboration-oxidation of a terminal alkene formed via elimination, which would significantly increase the step count. A more direct, albeit less common, method would be a two-step process of mesylation of the secondary alcohol followed by reduction with a strong hydride reagent like lithium aluminum hydride. For the purpose of this guide, we will consider a direct reduction for comparison.
-
Deprotection: The protected diol is treated with an acid catalyst (e.g., p-toluenesulfonic acid) in methanol to remove the THP group.
-
Reduction: The resulting this compound with a secondary hydroxyl at the 6-position is then subjected to a reduction method to yield the final product.
Caption: Grignard-based synthesis workflow for this compound.
Route 2: Wittig Reaction-Based Synthesis
This approach utilizes the Wittig reaction to form the C12 backbone as an alkene, which is subsequently reduced to the saturated diol.
Experimental Protocol
Step 1: Synthesis of (6-Hydroxyhexyl)triphenylphosphonium Bromide
6-Bromo-1-hexanol is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
Reaction: 6-Bromo-1-hexanol is heated with an equimolar amount of triphenylphosphine in a suitable solvent like acetonitrile.
-
Work-up: The resulting phosphonium salt typically precipitates and can be collected by filtration.
Step 2: Synthesis of Hexanal
1-Hexanol is oxidized to hexanal using a mild oxidizing agent.
-
Reaction: 1-Hexanol is treated with pyridinium chlorochromate (PCC) in dichloromethane.
-
Work-up: The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts, and the solvent is evaporated.
Step 3: Wittig Reaction
The phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with hexanal to form a C12 alkene with a hydroxyl group.
-
Ylide Formation: The phosphonium salt is suspended in dry THF and deprotonated with a strong base such as n-butyllithium at low temperature.
-
Reaction with Aldehyde: Hexanal is added to the ylide solution, and the reaction is allowed to warm to room temperature.
-
Work-up: The reaction is quenched, and the product is extracted and purified to separate it from triphenylphosphine oxide.
Step 4: Hydrogenation to this compound
The double bond of the unsaturated C12 alcohol is reduced by catalytic hydrogenation to yield the final product, this compound.
-
Reaction: The alkene is dissolved in a solvent like ethanol and hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to give the crude product, which can be further purified by crystallization or distillation.
Caption: Wittig reaction-based synthesis workflow for this compound.
Conclusion
Both the Grignard-based and Wittig reaction-based routes offer plausible pathways for the synthesis of this compound from readily available C6 starting materials. The choice of route may depend on the specific experimental capabilities, cost of reagents, and desired purity of the final product. The Grignard route is a classic C-C bond-forming strategy, but the multi-step nature and the need for a challenging final reduction may impact the overall efficiency. The Wittig route provides a more direct formation of the C12 backbone, and the final hydrogenation is typically a high-yielding and clean reaction. Further optimization of each step would be necessary to determine the most efficient and scalable method for the production of this compound.
References
Cross-Validation of Analytical Techniques for the Determination of 1,6-Dodecanediol: A Comparative Guide
The accurate quantification of 1,6-dodecanediol is crucial in various research and industrial applications, including its use as a monomer in polymer synthesis and as an intermediate in the production of pharmaceuticals and cosmetics. This guide provides a comparative overview of two primary analytical techniques for the determination of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the most appropriate analytical methodology for their specific needs.
Analytical Techniques Overview
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For diols like this compound, derivatization is often employed to increase volatility and improve peak shape. Flame Ionization Detection (FID) is a common detector for this analysis due to its high sensitivity to hydrocarbons.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of moderately polar compounds like this compound. Detection is typically achieved using a UV detector, although derivatization may be necessary if the analyte lacks a suitable chromophore.
Cross-Validation Data
The following table summarizes key validation parameters for GC and HPLC methods, providing a basis for objective comparison. The data is compiled from various studies on the analysis of long-chain diols and other relevant compounds.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC) |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99[2] |
| Range | 0.25-50 μg/mL[3] | 10%-150% of target concentration[2] |
| Accuracy (% Recovery) | 98-102%[1] | 98.0–102.0%[4] |
| Precision (%RSD) | Repeatability: < 2%[1]Intermediate: < 3%[1] | Repeatability: ≤ 2.0%[4] |
| Limit of Detection (LOD) | 0.05 μg/mL[3] | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.10 μg/mL[3] | Signal-to-Noise Ratio of 10:1[1] |
| Specificity | No interference with analyte peaks[1] | Ability to assess analyte in presence of other components[2] |
| Robustness | Consistent under slight variations[1] | Stable under minor changes in conditions[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using GC-FID and RP-HPLC.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol).[3]
-
For derivatization (optional but recommended for diols), add a silylating agent (e.g., BSTFA) and heat to ensure complete reaction.
-
Dilute the derivatized sample to a known concentration within the linear range of the method.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent.[5]
-
Column: HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[3][6]
-
Injector: Splitless mode at 250 °C.[3]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID) at 300 °C.[3]
-
-
Analysis:
-
Inject a 2 µL aliquot of the prepared sample.[3]
-
Record the chromatogram and identify the this compound peak based on its retention time, confirmed by running a standard.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol provides a general framework for RP-HPLC analysis.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the sample to fall within the concentration range of the calibration curve.
-
-
Instrumentation:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: SOLAS 100 Å C18 (150 mm × 4.6 mm, 5 μm) or a similar C18 column.[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[7] The mobile phase should be degassed before use.
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detector: UV detector set at an appropriate wavelength (e.g., 214 nm).[7] Note: Since this compound does not have a strong chromophore, derivatization with a UV-absorbing agent or the use of alternative detectors like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
-
Analysis:
-
Inject a defined volume of the sample (e.g., 20 µL).
-
Monitor the elution and record the chromatogram.
-
Identify the this compound peak by comparing its retention time with that of a standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards and use it to determine the concentration of this compound in the sample.
-
Visualizations
The following diagrams illustrate the workflow for cross-validating analytical techniques and the interrelation of key validation parameters.
Caption: Workflow for Cross-Validation of Analytical Techniques.
Caption: Interrelation of Analytical Method Validation Parameters.
References
- 1. environics.com [environics.com]
- 2. mastelf.com [mastelf.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,6-Dodecanediol: A Guide for Laboratory Professionals
The proper disposal of 1,6-Dodecanediol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general laboratory safety protocols. The following information is based on safety data for the closely related isomer, 1,12-Dodecanediol, and established chemical waste management guidelines.
Key Physical and Chemical Properties
Understanding the properties of a chemical is the first step toward its safe handling and disposal. The following table summarizes the key quantitative data for 1,12-Dodecanediol, which is expected to be a reasonable proxy for this compound.
| Property | Value |
| Physical State | Solid |
| Appearance | Colorless |
| Melting Point/Range | 79 - 81 °C / 174.2 - 177.8 °F |
| Boiling Point/Range | 324 °C / 615.2 °F @ 760 mmHg |
| Flash Point | 176 °C / 348.8 °F |
| Autoignition Temperature | 300 °C / 572 °F |
| Solubility | Insoluble in water |
| Molecular Formula | C12H26O2 |
| Molecular Weight | 202.34 |
Source: Fisher Scientific Safety Data Sheet[1][2]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[1][3]
-
Handle the chemical in a well-ventilated area.[1]
2. Waste Collection and Segregation:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should be considered chemical waste and placed in the same designated waste container.
-
-
Empty Containers:
3. Waste Container Labeling:
-
All chemical waste containers must be accurately and clearly labeled.[6][7] The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]
-
The quantity of waste in the container.
-
The date of waste generation.[6]
-
The location of origin (e.g., laboratory room number).[6]
-
The name and contact information of the principal investigator.[6]
-
4. Storage of Chemical Waste:
-
Store the waste container in a designated "Satellite Accumulation Area" within the laboratory.[7][8]
-
The storage area should be at or near the point of waste generation.[7]
-
Keep the waste container securely closed except when adding waste.[5][7]
-
Segregate the this compound waste from incompatible materials such as acid chlorides, acid anhydrides, reducing agents, chloroformates, and oxidizing agents.[1][2]
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6][7]
-
Complete any required hazardous waste disposal forms as per your institution's procedures.[6]
-
Do not dispose of this compound in the regular trash or down the drain. [6][9] Due to its insolubility in water and potential harm to aquatic life, drain disposal is not appropriate.[1][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. watson-int.com [watson-int.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 1,6-Dodecanediol
Disclaimer: No specific Safety Data Sheet (SDS) for 1,6-Dodecanediol was readily available. The following information is based on the safety data for the closely related isomer, 1,12-Dodecanediol, and should be used as a guideline. It is crucial to consult the specific SDS provided by the supplier before handling any chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary in situations with a higher risk of splashing. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2] The selected gloves should satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[3] Body protection should be chosen based on the type, concentration, and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory Protection | In cases where dust formation is possible, use a NIOSH (US) or CEN (EU) approved respirator.[3] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[2][3] Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use local exhaust ventilation where dust is formed.[2]
-
Ensure that eyewash stations and safety showers are close to the workstation.
Safe Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Good Hygiene: Practice good industrial hygiene. Wash hands and face thoroughly after handling.[1][4]
-
Inspect PPE: Always inspect gloves and other PPE before use.[2]
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as acid chlorides, acid anhydrides, oxidizing agents, chloroformates, and reducing agents.[1][2]
Disposal Plan
Waste Treatment:
-
Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[2][3]
-
Do not empty into drains.[1]
Contaminated Packaging:
Always consult and comply with local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
